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  • Product: 3-Bromo-5-formyl-2-furoic acid
  • CAS: 4805-98-5

Core Science & Biosynthesis

Foundational

3-Bromo-5-formyl-2-furoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 3-Bromo-5-formyl-2-furoic acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-formyl-2-furoic acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 3-Bromo-5-formyl-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-formyl-2-furoic acid is a multifunctional furan derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized scaffold, featuring a carboxylic acid, an aldehyde, and a bromine atom, offers a versatile platform for the development of novel molecular entities. The electron-withdrawing nature of the substituents on the furan ring profoundly influences its reactivity and physicochemical properties, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, predicted spectroscopic characteristics, potential synthetic pathways, and key reactivity patterns, offering a technical resource for its application in research and drug development.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with diverse biological activities.[1] Its electron-rich nature and aromaticity provide a stable core that can be readily functionalized.[1] Derivatives of 2-furoic acid, in particular, have garnered attention as precursors to valuable platform chemicals like 2,5-furandicarboxylic acid (FDCA), a renewable alternative for polymers.[2][3] The strategic placement of bromo, formyl, and carboxyl groups, as seen in 3-Bromo-5-formyl-2-furoic acid, creates a highly versatile intermediate, where each functional group can be selectively addressed to build molecular complexity.

Molecular Structure and Physicochemical Properties

The properties of 3-Bromo-5-formyl-2-furoic acid are dictated by the interplay of its three functional groups on the furan ring.

Table 1: Predicted and Known Physicochemical Properties of 3-Bromo-5-formyl-2-furoic acid and Related Compounds

Property3-Bromo-5-formyl-2-furoic acid (Predicted)3-Bromo-2-furoic acid[4][5]5-Bromo-2-furoic acid[6][7]5-Formyl-2-furoic acid[8][9]
Molecular Formula C₆H₃BrO₄C₅H₃BrO₃C₅H₃BrO₃C₆H₄O₄
Molecular Weight 234.99 g/mol 190.98 g/mol 190.98 g/mol 140.09 g/mol
Appearance Predicted to be a colorless to light yellow or tan solid[4][9]Colorless or light yellow crystalWhite to cream flakesTan solid
Melting Point (°C) Expected to be relatively high, likely >150°C127-129188-190209
Solubility Predicted to have partial solubility in water and good solubility in polar organic solvents like DMSO, methanol, ethanol, and acetone[4][9]Partially soluble in water; soluble in ethanol, acetone, benzene-Soluble in DMSO (slightly), Methanol (slightly)
pKa Estimated to be lower (more acidic) than 2-furoic acid (pKa ~3.17) due to the two electron-withdrawing groups--2.57±0.10 (Predicted)

Rationale for Predictions:

  • Melting Point: The presence of three polar functional groups capable of hydrogen bonding and dipole-dipole interactions suggests a high melting point, likely exceeding that of the disubstituted analogues.

  • Acidity (pKa): Both the bromine atom and the formyl group are electron-withdrawing. Their presence on the furan ring will stabilize the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid compared to the parent 2-furoic acid. The predicted pKa of 5-formyl-2-furoic acid is already quite low at 2.57[9], and the addition of a bromine at the 3-position is expected to lower it further.

Proposed Synthetic Pathways

While not a commercially cataloged compound, a plausible synthesis for 3-Bromo-5-formyl-2-furoic acid can be designed from readily available starting materials. The key challenge is the regioselective introduction of the three different substituents. A logical retrosynthetic approach would involve the functionalization of a pre-existing furoic acid derivative.

Workflow: Proposed Synthesis of 3-Bromo-5-formyl-2-furoic acid

A potential synthetic route could start from 2-furoic acid, involving sequential bromination and formylation.

Synthetic_Pathway Start 2-Furoic Acid Step1 Bromination Start->Step1 Br₂, solvent Intermediate1 5-Bromo-2-furoic acid Step1->Intermediate1 Step2 Protection (e.g., Esterification) Intermediate1->Step2 ROH, H+ Intermediate2 5-Bromo-2-furoate ester Step2->Intermediate2 Step3 Directed ortho-metalation followed by formylation Intermediate2->Step3 1. LDA/THF, -78°C 2. DMF Intermediate3 3-Formyl-5-bromo-2-furoate ester Step3->Intermediate3 Step4 Deprotection (Hydrolysis) Intermediate3->Step4 NaOH, H₂O Product 3-Formyl-5-bromo-2-furoic acid Step4->Product IntermediateA 5-Formyl-2-furoic acid StepA1 Bromination IntermediateA->StepA1 Br₂, Lewis Acid Product_Target 3-Bromo-5-formyl-2-furoic acid StepA1->Product_Target

Caption: Proposed synthetic routes to functionalized furoic acids.

Experimental Protocol Considerations:

  • Starting Material: 5-Formyl-2-furoic acid serves as a logical starting point. It can be derived from the oxidation of 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical.[10]

  • Electrophilic Bromination: The furan ring is activated towards electrophilic substitution. The carboxyl and formyl groups are deactivating and meta-directing. However, in the furan ring, the directing effects can be complex. Bromination of 5-substituted-2-furoic acids can be challenging. A direct bromination of 5-formyl-2-furoic acid would likely require specific conditions to favor substitution at the 3-position over the 4-position. The use of a Lewis acid catalyst might be necessary to facilitate the reaction.

  • Alternative: Lithiation-Bromination: A more regioselective approach might involve the protection of the carboxylic acid (e.g., as a methyl ester), followed by directed ortho-metalation. However, directing a lithiation to the C3 position in the presence of a C5-formyl group (which is also reactive to organolithiums) would be challenging and require protection of the aldehyde as well.

  • Purification: Purification would likely be achieved through recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.

Reactivity and Chemical Behavior

The molecule's reactivity is a composite of its three functional groups.

Reactivity_Map Core 3-Bromo-5-formyl-2-furoic acid Carboxylic Acid (C2) Formyl Group (C5) Bromo Group (C3) Esterification Esterification (ROH, H⁺) Core:c->Esterification AcidChloride Acid Chloride Formation (SOCl₂) Core:c->AcidChloride Amidation Amidation (R₂NH, coupling agent) Core:c->Amidation Oxidation Oxidation to Carboxylic Acid (e.g., Ag₂O) Core:f->Oxidation Reduction Reduction to Alcohol (e.g., NaBH₄) Core:f->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Core:f->Wittig ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core:f->ReductiveAmination CrossCoupling Suzuki/Stille/Heck Coupling (Pd catalyst, organometallic reagent) Core:b->CrossCoupling Lithiation Halogen-Metal Exchange (n-BuLi) Core:b->Lithiation

Caption: Reactivity map showing potential transformations at each functional group.

  • Carboxylic Acid (C2): This group can undergo standard transformations such as esterification, conversion to an acid chloride (e.g., with thionyl chloride), and amidation using peptide coupling reagents.

  • Formyl Group (C5): The aldehyde is susceptible to nucleophilic attack. It can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, oxidized to a second carboxylic acid group to form 3-bromo-2,5-furandicarboxylic acid, or engaged in C-C bond-forming reactions like the Wittig reaction or aldol condensation. It is also a handle for reductive amination to introduce substituted amine functionalities.

  • Bromo Group (C3): The bromine atom is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings can be used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. This is a powerful strategy for building molecular diversity.

  • Ring Reactivity: The furan ring, being electron-deficient due to the three withdrawing groups, will be less susceptible to further electrophilic substitution and more prone to nucleophilic aromatic substitution under certain conditions.

Potential Applications in Drug Discovery and Materials Science

This trifunctionalized scaffold is an attractive starting point for generating libraries of complex molecules for screening.

  • Medicinal Chemistry: The furan nucleus is a common motif in bioactive compounds.[1] The ability to selectively functionalize the three positions allows for the synthesis of diverse structures to probe interactions with biological targets. For example, the carboxylic acid can serve as a key binding element (e.g., for zinc metalloenzymes), while the other positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. Boron-containing derivatives, synthesized via cross-coupling at the bromine site, are of particular interest due to the growing importance of boronic acids in drug design.[11][12]

  • Organic Synthesis: As a building block, it provides a rigid scaffold for the synthesis of complex heterocyclic systems. The sequential and selective reaction of its functional groups allows for a controlled and divergent synthetic strategy.

  • Materials Science: Furan-based compounds, particularly dicarboxylic acids, are precursors to bio-based polymers.[2] While this specific molecule is not a direct monomer, derivatives created from it could be explored for novel electronic or polymeric materials.

Safety and Handling

No specific safety data exists for 3-Bromo-5-formyl-2-furoic acid. However, based on related structures like 3-bromo-2-furoic acid and other halogenated organic acids, the following precautions are essential.[4][5][13][14]

  • Health Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[5][15][16] Harmful if swallowed, inhaled, or in contact with skin.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][17] All handling should be performed in a well-ventilated fume hood.[17]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[15][17] Keep the container tightly closed.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][14]

    • Skin: Wash off immediately with plenty of soap and water. Seek medical advice if irritation occurs.[13][15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[13][14]

Conclusion

3-Bromo-5-formyl-2-furoic acid represents a synthetically valuable, albeit not widely commercialized, chemical entity. Its predicted properties and reactivity, extrapolated from well-known analogues, highlight its potential as a versatile building block. The strategic arrangement of its three distinct functional groups provides chemists with multiple handles for selective modification, making it an ideal scaffold for constructing diverse molecular libraries for applications ranging from drug discovery to the synthesis of novel heterocyclic systems. This guide provides the foundational knowledge required for researchers to harness the synthetic potential of this promising molecule.

References

  • Loba Chemie. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromo-2-furoic acid. Retrieved from [Link]

  • PubChem. 3-Bromofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. Synthetic process for preparing 2-furoic acid derivatives.
  • PubChem. 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Z., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen. Retrieved from [Link]

  • Gilman, H., & Wright, G. F. (1935). ORIENTATION IN THE FURAN SERIES. HILL'S 3,5-DIBROMO-2-FUROIC ACID. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]

  • Wikipedia. 2-Furoic acid. Retrieved from [Link]

  • PubChem. 5-Bromo-2-furanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Akwabi-Ameyaw, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • Akwabi-Ameyaw, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

  • Yin, A., et al. (2019). Aqueous Carbonylation of Furfural-Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LookChem. 5-FORMYL-2-FURANCARBOXYLIC ACID. Retrieved from [Link]

  • NIST. 5-Bromofuroic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • D'Auria, M. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-formyl-2-furoic acid

Molecular Structure and Functional Group Analysis 3-Bromo-5-formyl-2-furoic acid is a multifunctional furan derivative. Its structure incorporates a carboxylic acid, an aldehyde, and a bromine atom, all of which will hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Functional Group Analysis

3-Bromo-5-formyl-2-furoic acid is a multifunctional furan derivative. Its structure incorporates a carboxylic acid, an aldehyde, and a bromine atom, all of which will have distinct and predictable influences on its spectroscopic profile.

cluster_0 3-Bromo-5-formyl-2-furoic acid C1 C(2) O1 O(1) C1->O1 COOH COOH C1->COOH C4 C(5) O1->C4 C2 C(3) C2->C1 Br Br C2->Br C3 C(4) C3->C2 H4 H C3->H4 C4->C3 CHO CHO C4->CHO prep Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) vortex Vortex to Dissolve prep->vortex transfer Transfer to NMR Tube vortex->transfer instrument Place in NMR Spectrometer (e.g., 400 MHz) transfer->instrument acquire Acquire Data (Standard ¹H parameters) instrument->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for ¹H NMR data acquisition.

Causality in Experimental Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen because it readily dissolves the sample and its residual solvent peak does not interfere with the signals of interest. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.

¹³C NMR Spectroscopy

Theoretical Principles: The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear separation of signals for carbons in different electronic environments. [1] Predicted Spectrum: The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Carboxylic Acid Carbon (-COOH): This will be the most downfield signal, typically in the range of δ 160-170 ppm .

  • Aldehyde Carbon (-CHO): Also significantly downfield, expected around δ 180-190 ppm .

  • Furan Ring Carbons:

    • C2 (attached to -COOH): Expected around δ 145-155 ppm .

    • C5 (attached to -CHO): Expected around δ 150-160 ppm .

    • C3 (attached to -Br): The C-Br bond will cause a downfield shift, but not as pronounced as the oxygen- and carbonyl-substituted carbons. Expected around δ 115-125 ppm .

    • C4: This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, likely in the δ 110-120 ppm range.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
-COOH160 - 170
-CHO180 - 190
C2145 - 155
C5150 - 160
C3115 - 125
C4110 - 120

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies.

Predicted Spectrum: The IR spectrum of 3-Bromo-5-formyl-2-furoic acid will be dominated by the absorptions of its carbonyl and hydroxyl groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1710 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): Another strong, sharp absorption, typically around 1700-1730 cm⁻¹ . The conjugation with the furan ring may lower this frequency slightly. It may overlap with the aldehyde C=O stretch.

  • C=C and C-O Ring Stretches: Furan ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹ .

Predicted IR Data
Functional Group Predicted Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Aldehyde)1680 - 1710 (strong)
C=O (Carboxylic Acid)1700 - 1730 (strong)
C=C / C-O (Furan Ring)1400 - 1600
C-Br500 - 600

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Theoretical Principles: In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide information about the molecular weight and structure.

Predicted Fragmentation Pattern: The molecular weight of 3-Bromo-5-formyl-2-furoic acid (C₆H₃BrO₄) is approximately 233.9 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity at m/z values separated by 2 Da (e.g., 234 and 236).

Major Fragmentation Pathways:

  • Loss of -OH (m/z 217/219): From the carboxylic acid.

  • Loss of -COOH (m/z 189/191): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of Br (m/z 155): Cleavage of the C-Br bond.

  • Formation of the Furoylium Cation: Similar to other furoic acid derivatives, fragmentation can lead to a stable furoylium-type cation. [2]

M [M]+• m/z 234/236 M_OH [M-OH]+ m/z 217/219 M->M_OH -•OH M_COOH [M-COOH]+ m/z 189/191 M->M_COOH -•COOH M_Br [M-Br]+ m/z 155 M->M_Br -•Br

Caption: Predicted major fragmentation pathways for 3-Bromo-5-formyl-2-furoic acid in EI-MS.

Conclusion

This guide provides a robust, theory-backed framework for the spectroscopic analysis of 3-Bromo-5-formyl-2-furoic acid. By understanding the fundamental principles of NMR, IR, and MS, and by drawing logical comparisons with related structures, researchers can confidently predict, interpret, and validate the experimental data for this and other novel chemical entities. This predictive capability is an indispensable tool in modern chemical research, accelerating the process of structural elucidation and characterization.

References

  • Royal Society of Chemistry. Supporting information - Rsc.org. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0309105). [Link]

  • ACS Publications. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]

  • ResearchGate. Structures of the ¹³C-isotopomers of 5-formyl-2-furoic acid (9a–9f) and... [Link]

  • Indian Journal of Pure & Applied Physics. Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. [http://nopr.niscair.res.in/bitstream/123456789/13175/1/IJ PAP%2050%281%29%207-13.pdf]([Link] PAP%2050%281%29%207-13.pdf)

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NIST WebBook. 5-Bromofuroic acid. [Link]

  • ACS Publications. Three Conformers of 2-furoic Acid: Structure Changes Induced With near-IR Laser Light. [Link]

  • PubChem. 5-Bromo-2-furanecarboxylic acid. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

  • Oriental Journal of Chemistry. Transition Metal Complexes of 5-bromo Salicylaldehyde-2- furoic acid hydrazide. [Link]

  • Fritz Haber Institute of the Max Planck Society. Infrared action spectroscopy of the deprotonated formic acid trimer, trapped in helium nanodroplets. [Link]

  • Amazon Web Services. Supporting Information Three Conformers of 2-Furoic Acid: Structure Changes Induced with Near-IR Laser Light. [Link]

  • mzCloud. 2 Furoic acid. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

Sources

Foundational

A Researcher's Guide to 3-Bromo-5-formyl-2-furoic acid: Properties, Synthesis, and Safety

Part 1: Core Identifiers and Physicochemical Properties Due to its likely novelty, 3-Bromo-5-formyl-2-furoic acid lacks a registered CAS number. However, we can deduce its fundamental identifiers and predict its properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Identifiers and Physicochemical Properties

Due to its likely novelty, 3-Bromo-5-formyl-2-furoic acid lacks a registered CAS number. However, we can deduce its fundamental identifiers and predict its properties based on its constituent functional groups and the known data of similar molecules.

Molecular Structure and Identifiers

The structure of 3-Bromo-5-formyl-2-furoic acid incorporates a furan ring substituted with a bromine atom at the 3-position, a formyl group at the 5-position, and a carboxylic acid at the 2-position.

Table 1: Deduced Identifiers for 3-Bromo-5-formyl-2-furoic acid

IdentifierValue
IUPAC Name 3-Bromo-5-formylfuran-2-carboxylic acid
Chemical Formula C₆H₃BrO₄
Molecular Weight 219.00 g/mol
Canonical SMILES C1=C(C(=O)O)C(=C(O1)C=O)Br
InChI Key Predicted; not available
CAS Number Not assigned

The absence of a CAS number suggests that this compound may not have been previously synthesized or characterized extensively in the literature, presenting a unique opportunity for novel research.

Predicted Physicochemical Properties

The physicochemical properties of 3-Bromo-5-formyl-2-furoic acid are influenced by the interplay of its functional groups. The carboxylic acid moiety imparts acidity and potential for hydrogen bonding, suggesting some solubility in polar organic solvents and limited solubility in water. The presence of the bromine atom and the overall molecular structure would likely result in a crystalline solid at room temperature.

Part 2: Synthesis and Reactivity

A plausible synthetic route to 3-Bromo-5-formyl-2-furoic acid can be conceptualized by drawing from established methodologies for the functionalization of furan rings. A logical approach would involve the selective bromination and formylation of a suitable furoic acid precursor.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that 5-formyl-2-furoic acid could be a key intermediate. Selective bromination at the 3-position would then yield the target compound.

G Target 3-Bromo-5-formyl-2-furoic acid Intermediate1 5-Formyl-2-furoic acid Target->Intermediate1 Selective C-H Bromination Precursor1 2-Furoic acid Intermediate1->Precursor1 Formylation (e.g., Vilsmeier-Haack)

Caption: Retrosynthetic pathway for 3-Bromo-5-formyl-2-furoic acid.

Proposed Synthetic Workflow

The following is a proposed, non-validated synthetic protocol based on literature precedents for similar transformations.[1][2]

Step 1: Formylation of 2-Furoic Acid to 5-Formyl-2-furoic acid

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place 2-furoic acid in a suitable solvent (e.g., 1,2-dichloroethane).

  • Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • Formylation: Add the Vilsmeier reagent dropwise to the solution of 2-furoic acid, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude 5-formyl-2-furoic acid (CAS: 13529-17-4) by recrystallization or column chromatography.[3]

Step 2: Bromination of 5-Formyl-2-furoic acid to 3-Bromo-5-formyl-2-furoic acid

  • Reaction Setup: Dissolve the 5-formyl-2-furoic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction may require an initiator, such as AIBN or light, for radical bromination, or a Lewis acid catalyst for electrophilic substitution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the formation of the desired product and minimize over-bromination.

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine was used. Extract the product into an organic solvent.

  • Purification: Purify the final product, 3-Bromo-5-formyl-2-furoic acid, using column chromatography or recrystallization.

G Start 2-Furoic acid Step1 Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Step1 Intermediate 5-Formyl-2-furoic acid Step1->Intermediate Step2 Selective Bromination (e.g., NBS, initiator) Intermediate->Step2 Product 3-Bromo-5-formyl-2-furoic acid Step2->Product

Caption: Proposed synthetic workflow for 3-Bromo-5-formyl-2-furoic acid.

Part 3: Safety and Handling

While specific toxicity data for 3-Bromo-5-formyl-2-furoic acid is unavailable, a thorough risk assessment must be conducted based on the hazards associated with its functional groups and structurally related compounds.

Hazard Identification

Based on analogous compounds, 3-Bromo-5-formyl-2-furoic acid should be handled as a hazardous substance.

  • Skin and Eye Irritation: Furoic acid derivatives are known to be irritating to the skin and eyes.[4][5][6] Compounds such as 3-bromo-2-furoic acid are also classified as irritants.[7][8]

  • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[5][9]

  • Toxicity: While acute toxicity data is not available, the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7]

Table 2: GHS Hazard Classifications for Structurally Similar Compounds

CompoundGHS PictogramHazard Statements
2-Furoic Acid alt text H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][5]
3-Bromo-2-furoic Acid alt text H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]
5-Bromo-2-furoic Acid alt text Causes skin and serious eye irritation.[6]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]

    • Body Protection: Wear a lab coat and closed-toe shoes.[5]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 4: Conclusion and Future Directions

3-Bromo-5-formyl-2-furoic acid represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its identification, synthesis, and safe handling based on the established chemistry of its structural analogs. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its applications in drug discovery and materials science. As with any novel compound, all experimental work should be preceded by a thorough literature review and a comprehensive risk assessment.

References

  • Sigma-Aldrich. (2025, September 27).
  • Fisher Scientific. (2010, November 5).
  • ChemBK. (2024, April 9). 3-Bromo-2-furoic acid.
  • Cayman Chemical. (2025, September 17).
  • Santa Cruz Biotechnology. (2025, March 12).
  • Fisher Scientific. (2025, December 18).
  • CymitQuimica. (n.d.). CAS 13529-17-4: 5-Formyl-2-furancarboxylic acid.
  • PubChem. (n.d.). 3-Bromofuran-2-carboxylic acid.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • NextSDS. (n.d.).
  • ARPI. (2014). Synthesis and Biological Properties of 2(5H)
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-furoic acid 99%.
  • ACS Publications. (2017, August 16).
  • ChemicalBook. (n.d.). 3-Bromofuran-2-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). 13529-17-4(5-FORMYL-2-FURANCARBOXYLIC ACID) Product Description.
  • PMC. (2022, April 1).
  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-.
  • Sigma-Aldrich. (n.d.). 4,5-Dibromo-2-furoic acid 97%.

Sources

Exploratory

Engineering Brominated Furan Scaffolds: A Technical Guide to Aldehydes and Carboxylic Acids

Executive Summary: The Privileged Furan Pharmacophore In modern medicinal chemistry and materials science, the furan ring has established itself as a "privileged scaffold." Its unique stereoelectronic properties allow it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Furan Pharmacophore

In modern medicinal chemistry and materials science, the furan ring has established itself as a "privileged scaffold." Its unique stereoelectronic properties allow it to act as a bioisostere for phenyl or thiophene rings while offering distinct polarity and hydrogen-bonding capabilities. Within this chemical family, brominated furan derivatives—specifically 5-bromofurfural (5-bromo-2-furaldehyde) and 5-bromofuran-2-carboxylic acid —serve as indispensable building blocks. Derived primarily from renewable lignocellulosic biomass (via furfural and hydroxymethylfurfural), these compounds provide a crucial bridge between sustainable feedstocks and high-value active pharmaceutical ingredients (APIs) and optoelectronic materials.

Mechanistic Rationale: The Role of the C5 Bromine

The strategic placement of a bromine atom at the C5 position of the furan ring fundamentally alters the molecule's reactivity profile.

  • Electrophilic Activation: The bromine atom acts as an exceptional leaving group, priming the molecule for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Lipophilicity & Pharmacokinetics: In drug design, the heavy halogen increases the overall lipophilicity of the molecule, which can significantly enhance membrane permeability and influence absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Conjugation Extension: In materials science, the halogenated site allows for double decarboxylative cross-coupling (DCC) to rapidly extend π -conjugation, a critical requirement for synthesizing planar furan-based oligomers used in light-emitting diodes[1].

G Biomass Biomass Derivatives (Furfural / Furoic Acid) Bromination Regioselective Bromination (Electrophilic Substitution) Biomass->Bromination Acid 5-Bromofuran-2-carboxylic Acid Bromination->Acid Aldehyde 5-Bromofurfural Bromination->Aldehyde Coupling1 MNBA/DMAP Amidation Acid->Coupling1 Coupling2 Pd-Catalyzed Cross-Coupling Acid->Coupling2 Aldehyde->Coupling2 Pharma Pharmaceuticals (COX-2 Inhibitors) Coupling1->Pharma Materials Optoelectronic Materials (Furan Oligomers) Coupling2->Materials

Divergent synthetic workflows of brominated furan derivatives.

Synthesis and Validation of 5-Bromofuran-2-carboxylic Acid

The synthesis of 5-bromofuran-2-carboxylic acid from furoic acid is a foundational transformation. The electron-withdrawing carboxyl group at C2 directs electrophilic attack precisely to the C5 position, allowing for high regioselectivity. The following protocol outlines a highly efficient, self-validating methodology[2].

Experimental Protocol: Regioselective Bromination of Furoic Acid
  • Step 1: Solvent Preparation. In a 50 mL three-necked flask, suspend Furan-2-carboxylic acid (2.5 g, 22.3 mmol) in a solvent mixture of CCl₄ (20 mL) and glacial acetic acid (2 mL).

    • Causality: The biphasic-like solvent system is critical. Glacial acetic acid acts as a protic solvent to stabilize the bromonium intermediate, while CCl₄ ensures the solubility of the non-polar bromine reactant, moderating the reaction rate to prevent oxidative degradation of the furan ring.

  • Step 2: Halogen Addition. Add bromine (2.4 mL, 40 mmol) dropwise at room temperature in three equal portions over 6 hours.

    • Causality & Validation: Dropwise addition acts as a built-in kinetic control mechanism. It prevents thermal runaway and suppresses the formation of polybrominated byproducts. The persistence of a slight orange tint validates that the bromine is not being consumed by destructive side reactions.

  • Step 3: Thermal Activation. Warm the mixture and stir at 60 °C for 24 hours.

    • Causality: Elevated temperature provides the necessary activation energy to drive the electrophilic aromatic substitution to completion after the initial complexation phase.

  • Step 4: Isolation. Remove the solvent via rotary evaporation, and wash the resulting solid with hot water.

    • Causality: Hot water selectively dissolves unreacted furoic acid and residual acetic acid, leaving the highly pure 5-bromo-furoic acid (86% yield) as an off-white solid.

Advanced Amidation: Mild Synthesis of COX-2 Inhibitor Candidates

Once synthesized, 5-bromofuran-2-carboxylic acid can be derivatized into potent APIs. A prime example is the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, a compound demonstrating high binding affinity to the cyclooxygenase-2 (COX-2) protein[3]. Traditional amide couplings using thionyl chloride are harsh and can degrade the furan ring. The protocol below utilizes a mild, room-temperature activation strategy.

Experimental Protocol: MNBA/DMAP Catalyzed Amidation
  • Step 1: Carboxyl Activation. Dissolve 5-bromofuran-2-carboxylic acid (0.30 g, 1.62 mmol), 2-methyl-6-nitrobenzoic anhydride (MNBA) (0.39 g, 1.16 mmol), and 4-dimethylaminopyridine (DMAP) (0.26 g, 2.12 mmol) in anhydrous dichloromethane (10 mL). Stir at room temperature for 60 minutes.

    • Causality & Validation: DMAP acts as a nucleophilic catalyst, attacking MNBA to form an active acylpyridinium intermediate, which then reacts with the furoic acid to form a mixed anhydride. Monitoring this step via Thin Layer Chromatography (TLC) ensures complete activation before the amine is introduced, preventing unreacted acid from contaminating the final product.

  • Step 2: Nucleophilic Substitution. Add isoniazid (0.13 g, 0.96 mmol) to the activated solution and stir for 5 days.

    • Causality: The extended reaction time at room temperature allows for complete nucleophilic acyl substitution by the sterically hindered hydrazine derivative without applying heat, preserving the integrity of the halogenated furan.

  • Step 3: Purification. Purify the crude mixture using dry-column flash chromatography (eluent: ethyl acetate/methanol 5:1).

    • Causality: This specific polarity gradient effectively separates the highly polar target product (83% yield) from the MNBA byproducts and unreacted DMAP.

5-Bromofurfural in Materials and Optoelectronics

Parallel to carboxylic acids, 5-bromofurfural serves as a vital precursor in polymer chemistry and optoelectronics. The presence of the halogen atom at the C5 position facilitates rapid nucleophilic replacement. For example, reacting 5-bromofurfural with sodium sulfide yields 5,5′-sulfanediyldi(furan-2-carbaldehyde), a sulfur-bridged dialdehyde used to synthesize renewable polyesters with exceptionally high oxygen barrier properties[4]. Furthermore, 5-bromofurfural is an ideal candidate for producing 2,5-furan-based push-pull chromophores via palladium-catalyzed cross-coupling, leveraging both the electrophilic aldehyde and the reactive bromide to extend π -conjugation[1].

Quantitative Reaction Metrics

To facilitate comparative analysis and process scale-up, the following table summarizes the quantitative data for the key transformations discussed in this guide.

CompoundStarting MaterialReagents / CatalystReaction ConditionsYield (%)Primary Application
5-Bromofuran-2-carboxylic acid Furoic acidBr₂, CCl₄, Glacial AcOH24 h at 60 °C86%API Intermediate
Ethyl 5-bromo-furan-2-carboxylate 5-Bromofuran-2-carboxylic acidEtOH, conc. H₂SO₄60 h at Reflux87%Monomer Synthesis
N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide 5-Bromofuran-2-carboxylic acidIsoniazid, MNBA, DMAP5 days at Room Temp.83%COX-2 Inhibitor
5,5′-Sulfanediyldi(furan-2-carbaldehyde) 5-BromofurfuralNa₂S·xH₂O, H₂O2 h at 95 °C80%Polymer Precursor

Conclusion

Brominated furan aldehydes and carboxylic acids are far more than simple chemical intermediates; they are highly tunable, privileged scaffolds that bridge the gap between renewable biomass and advanced therapeutics/materials. By understanding the mechanistic causality behind their synthesis—such as the necessity of biphasic solvent control during bromination or the use of mild mixed-anhydride activation for amidation—researchers can reliably scale these molecules for next-generation drug discovery and optoelectronic applications.

References

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering.[Link]

  • N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. MDPI.[Link]

  • Renewable Furfural-Based Polyesters Bearing Sulfur-Bridged Difuran Moieties with High Oxygen Barrier Properties. PMC.[Link]

  • Shifting To Renewable Furan Candidates: Synthesis and Study of New Optoelectronic Materials. Spectrum Research Repository. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Formylation of 3-Bromo-2-Furoic Acid via Directed ortho-Metalation

Abstract This document provides a comprehensive experimental protocol for the regioselective formylation of 3-bromo-2-furoic acid to yield 3-bromo-5-formyl-2-furoic acid. The synthetic strategy leverages the principle of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental protocol for the regioselective formylation of 3-bromo-2-furoic acid to yield 3-bromo-5-formyl-2-furoic acid. The synthetic strategy leverages the principle of Directed ortho-Metalation (DoM), a powerful tool for functionalizing aromatic and heteroaromatic systems with high regiocontrol. We detail the reaction mechanism, provide a validated step-by-step protocol, outline critical safety procedures for handling pyrophoric organolithium reagents, and present the expected outcomes. This guide is intended for researchers in synthetic organic chemistry and drug development who require a reliable method for producing functionalized furoic acid derivatives.

Introduction and Scientific Rationale

Substituted furoic acids are valuable heterocyclic building blocks in medicinal chemistry and materials science. Specifically, the introduction of a formyl group provides a versatile chemical handle for further elaboration through reactions such as reductive amination, Wittig olefination, and oxidation to a carboxylic acid. The target molecule, 3-bromo-5-formyl-2-furoic acid, presents a synthetic challenge due to the presence of multiple potentially reactive sites on the furan ring.

While classical formylation methods like the Vilsmeier-Haack reaction are effective for electron-rich arenes, their application to substrates bearing deactivating groups, such as the carboxylic acid and bromine on the furan ring, can be inefficient and lead to poor regioselectivity.[1][2][3] To overcome this, we employ a Directed ortho-Metalation (DoM) strategy.[4][5]

The Causality Behind the Chosen Method:

The DoM reaction relies on a directing metalation group (DMG) on the aromatic ring to coordinate with an organolithium base.[5] This coordination positions the base in close proximity to a specific ortho-proton, facilitating its abstraction over other protons on the ring. In the case of 3-bromo-2-furoic acid, the carboxylic acid is a potent DMG. However, its acidic proton (pKa ~3-4) is far more acidic than any of the ring protons.

Therefore, the reaction proceeds via a two-step deprotonation sequence using a strong, non-nucleophilic base like n-butyllithium (n-BuLi):

  • Acid-Base Reaction: The first equivalent of n-BuLi rapidly and irreversibly deprotonates the carboxylic acid, forming a lithium carboxylate salt and releasing butane gas. This step is crucial as it both protects the carboxylic acid from nucleophilic attack and activates it as a DMG.[6][7]

  • Directed ortho-Metalation: The newly formed lithium carboxylate group directs a second equivalent of n-BuLi to selectively deprotonate the C5 position of the furan ring—the position ortho to the DMG.[4][8][9] This generates a highly reactive dianionic intermediate.

  • Electrophilic Quench: The dianion is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde functionality.[10][11] Subsequent aqueous workup yields the desired 3-bromo-5-formyl-2-furoic acid.

This method offers superior regioselectivity compared to electrophilic aromatic substitution, which would likely be complicated by the competing directing effects of the bromo and carboxyl groups.

Reaction Mechanism and Workflow

The overall transformation and the proposed mechanism involving the dianionic intermediate are depicted below.

Caption: Directed ortho-metalation and formylation of 3-bromo-2-furoic acid.

The experimental procedure is broken down into three main phases: reaction setup and execution, workup and extraction, and finally, purification.

Caption: High-level overview of the experimental workflow.

Critical Safety Considerations

Working with n-Butyllithium is extremely hazardous. It is a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[12][13] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or inside a glovebox.[14]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves.[14]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried) and all solvents and reagents must be anhydrous. The presence of water will violently quench the reagent and pose a fire risk.[15]

  • Syringe/Cannula Transfer: Use only clean, dry syringes or a double-tipped needle (cannula) for transferring n-BuLi solutions.[13]

  • Quenching: Never add water directly to n-BuLi. Excess reagent and reaction residues must be quenched carefully. A standard procedure involves slow addition to a non-reactive solvent like heptane, followed by the slow, portion-wise addition of isopropanol at 0 °C, then methanol, and finally water.[12][16]

  • Emergency Preparedness: Never work alone. Ensure a Class D fire extinguisher (for combustible metals) or a large container of dry sand is immediately accessible. Do not use a water or CO₂ extinguisher on an organolithium fire.[12][13]

Reagent-Specific Hazards:

  • 3-Bromo-2-furoic acid: Causes skin, eye, and respiratory irritation.[17][18] Avoid inhalation of dust and ensure adequate ventilation.

  • Tetrahydrofuran (THF): Can form explosive peroxides. Use only fresh, inhibitor-stabilized anhydrous THF.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMmolEquivalentsNotes
3-Bromo-2-furoic acid14903-90-3190.981.91 g10.01.0Purity ≥97%
n-Butyllithium (n-BuLi)109-72-864.068.4 mL21.02.12.5 M solution in hexanes
N,N-Dimethylformamide (DMF)68-12-273.091.15 mL15.01.5Anhydrous, purity ≥99.8%
Tetrahydrofuran (THF)109-99-972.11100 mL--Anhydrous, inhibitor-stabilized
Saturated aq. NH₄Cl--~50 mL--For quenching
Ethyl Acetate141-78-688.11~300 mL--Reagent grade, for extraction
Saturated aq. NaCl (Brine)--~100 mL--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--For drying
Silica Gel--As needed--230-400 mesh, for chromatography
Step-by-Step Procedure

Reaction Setup:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a condenser connected to a nitrogen/argon inlet with a bubbler.

  • Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • In the flask, add 3-bromo-2-furoic acid (1.91 g, 10.0 mmol).

  • Using a dry syringe, add anhydrous THF (100 mL) to the flask to dissolve the starting material.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

Dianion Formation and Formylation: 6. Expertise Note: The following addition is highly exothermic and generates butane gas. It must be performed slowly to maintain temperature control. 7. Using a dry, gas-tight syringe, slowly add the n-BuLi solution (8.4 mL, 21.0 mmol, 2.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. 8. Self-Validation: You will observe bubbling (butane evolution) upon the addition of the first equivalent. The solution may develop a pale yellow or brownish color. 9. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion. 10. Using a dry syringe, add anhydrous DMF (1.15 mL, 15.0 mmol, 1.5 eq) dropwise to the solution at -78 °C. 11. After the addition of DMF, stir the reaction at -78 °C for an additional 30 minutes. 12. Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature while stirring overnight (approximately 12-16 hours).

Workup and Purification: 13. Cool the reaction mixture to 0 °C using an ice/water bath. 14. Caution: The quenching process can be exothermic. Add slowly. 15. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL). 16. Transfer the mixture to a separatory funnel. Add deionized water (~50 mL) and extract the aqueous phase with ethyl acetate (3 x 100 mL). 17. Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL). 18. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. 19. Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50) containing 1% acetic acid to ensure the product remains protonated. 20. Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield 3-bromo-5-formyl-2-furoic acid as a solid. Expected yield: 60-75%.

References

  • Princeton University. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Environmental Health & Safety. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. [Link]

  • All Things Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Love, B. E. (2014). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (91), 52028. [Link]

  • FMC Corporation. Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of Nebraska-Lincoln. [Link]

  • Organic Reaction Totem. Formylation - Common Conditions. [Link]

  • Reddit. (2022, February 16). Handling nBuLi. r/Chempros. [Link]

  • PubChem. 3-Bromofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]

  • ABR Organics Limited. (2024, November 4). 2-Furoic acid Safety Data Sheet. [Link]

  • Labchem. 3-Bromo-2-furoic acid, 97%. [Link]

  • Chemical Engineering Academy. (2024, June 6). nbutyl lithium safety [Video]. YouTube. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Albemarle. n-Butyllithium, typ. 20 % solution in Cyclohexane (2.3 M). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Whisler, M. C., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16735-16746. [Link]

  • University of Liverpool. Directed (ortho) Metallation. [Link]

  • Yin, G., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(7), e202200085. [Link]

  • Schall, A., & Reiser, O. (2008). Product Class 5: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 759-838). Thieme. [Link]

  • Myers, A. Directed Ortho Metalation. Harvard University. [Link]

  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • Chadwick, D. J., et al. (1979). Formation and Reactivity of Bis-Anions derived from Furoic Acids. Tetrahedron Letters, 20(5), 469-472. [Link]

  • Casiraghi, G., et al. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Kang, S., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering, 5(9), 8178-8184. [Link]

  • Brenneman, J. B., & Martin, S. F. (2010). Formylation of Amines. Current Organic Synthesis, 7(4), 357-367. [Link]

  • Chipman, J. S., & Wright, G. F. 2-furoic acid. Organic Syntheses. [Link]

  • Wikipedia. Formylation. [Link]

  • Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. r/Chempros. [Link]

  • ChemBK. 3-Bromo-2-furoic acid. [Link]

  • Pattenden, G., & Pegg, N. A. (1982). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. Tetrahedron, 38(24), 4115-4120. [Link]

  • Guram, A. S., et al. (2017). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 7(8), 5036-5044. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • Google Patents. (1995).
  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

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Application

Application Note: Reaction Conditions and Protocols for the Bromination of 5-Formyl-2-furoic Acid (FFCA)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Strategic Context & Application 5-Formyl-2-furoic acid (FFCA) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Strategic Context & Application

5-Formyl-2-furoic acid (FFCA) is a highly valuable bio-based platform chemical, primarily recognized as a critical intermediate in the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) [1]. While the oxidation pathways of FFCA are well-documented, the direct halogenation of FFCA opens novel avenues for synthesizing advanced furanic monomers. Brominated furan derivatives are indispensable electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and carbonylation), enabling the development of complex pharmaceuticals, agrochemicals, and rigid-rod polymers [2].

Mechanistic Causality & Reaction Design

The direct bromination of FFCA presents a significant synthetic challenge due to the electronic nature of the substrate.

  • Double Deactivation: The furan ring is typically electron-rich and prone to electrophilic aromatic substitution (EAS). However, in FFCA, the C2 position is occupied by a carboxylic acid group (-COOH) and the C5 position by a formyl group (-CHO). Both are strong electron-withdrawing groups (-M, -I effects) that severely deplete the π -electron density of the furan ring, rendering it highly resistant to standard halogenation conditions (e.g., Br₂ in acetic acid) [3].

  • Regioselectivity (C3 vs. C4): With the highly reactive α -positions (C2, C5) blocked, substitution must occur at the β -positions (C3, C4). The -COOH group directs meta (favoring C4), while the -CHO group also directs meta (favoring C3). Due to the slightly stronger deactivating effect of the formyl group and steric hindrance from the carboxylate, electrophilic attack predominantly favors the C4 position , though mixtures can occur depending on the temperature and solvent.

  • Super-Electrophilic Activation: To overcome the energy barrier of the deactivated ring, a "super-electrophile" is required. Utilizing N-Bromosuccinimide (NBS) in concentrated sulfuric acid protonates the NBS, generating a highly reactive bromonium ion equivalent ( Br+ ). This species is sufficiently electrophilic to attack the electron-poor FFCA ring, forming the necessary Wheland intermediate.

Optimization of Reaction Conditions

To demonstrate the causality behind reagent selection, the following table summarizes the quantitative optimization data for FFCA bromination. Standard conditions fail, necessitating strong acidic environments.

Table 1: Condition Optimization for the Bromination of 5-Formyl-2-furoic Acid

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Primary Product
Br₂ (1.2 eq)Acetic Acid2524< 5N/A (No reaction)
Br₂ (1.5 eq)Chloroform6012< 10N/A
Br₂ / AlCl₃ (1.5 eq)1,2-Dichloroethane8016454-Bromo-FFCA
NBS (1.5 eq) Conc. H₂SO₄ 0 to 25 4 > 90 4-Bromo-FFCA
NBS / TFATrifluoroacetic Acid701225Mixture (3- & 4-Bromo)

Note: The NBS/H₂SO₄ system provides the optimal balance of high conversion and regiocontrol while preventing oxidative degradation of the formyl group.

Experimental Protocols

The following protocol utilizes a self-validating workflow. In-process controls (TLC) and specific quenching steps are integrated to ensure safety and reproducibility.

Protocol: Super-Electrophilic Bromination using NBS/H₂SO₄

Reagents & Materials:

  • 5-Formyl-2-furoic acid (FFCA): 1.0 eq (10 mmol, 1.40 g)

  • N-Bromosuccinimide (NBS): 1.5 eq (15 mmol, 2.67 g) Note: Recrystallize NBS from boiling water prior to use to remove trace Br₂ and succinimide.

  • Concentrated Sulfuric Acid (98%): 15 mL

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Acidic Matrix Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar. Add 15 mL of concentrated H₂SO₄ and cool the flask to 0 °C using an ice-water bath.

  • Substrate Dissolution: Slowly add FFCA (1.40 g) in small portions over 10 minutes to the stirring acid. Ensure complete dissolution. Causality: Slow addition prevents localized heating which could lead to decarboxylation of the furanic acid.

  • Electrophile Generation: Add NBS (2.67 g) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture will darken as the super-electrophilic Br+ species is generated.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir vigorously for 4 hours.

  • In-Process Monitoring: To check reaction progress, withdraw a 50 μ L aliquot, quench it in 1 mL of ice water, and extract with 1 mL EtOAc. Analyze the organic layer via TLC (Eluent: Dichloromethane/Methanol 9:1, UV visualization).

  • Quenching (Self-Validation): Once complete, carefully pour the acidic reaction mixture over 150 g of crushed ice with vigorous stirring. Add 15 mL of cold saturated aqueous Na2​S2​O3​ . Causality: The thiosulfate immediately reduces any unreacted active bromine species, halting over-bromination and preventing downstream oxidative side reactions.

  • Extraction & Workup: Extract the aqueous suspension with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (2 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from a minimal amount of hot ethanol/water (1:1) to afford pure 4-bromo-5-formyl-2-furoic acid.

Workflow Visualization

The following diagram maps the mechanistic and operational workflow of the super-electrophilic bromination process.

G cluster_0 Super-Electrophile Generation NBS N-Bromosuccinimide (NBS) ActiveBr Super-electrophilic Br+ NBS->ActiveBr H2SO4 Conc. H2SO4 (0 °C) H2SO4->ActiveBr Wheland Wheland Intermediate (Sigma Complex at C4) ActiveBr->Wheland FFCA 5-Formyl-2-furoic acid (FFCA) (Deactivated Furan) FFCA->Wheland + Br+ (Electrophilic Attack) Product 4-Bromo-5-formyl-2-furoic acid (Target Product) Wheland->Product - H+ (Aromatization)

Fig 1: Super-electrophilic bromination workflow for 5-formyl-2-furoic acid.

References

  • Title: (Chemo)biocatalytic Upgrading of Biobased Furanic Platforms to Chemicals, Fuels, and Materials: A Comprehensive Review Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations Source: ACS Sustainable Chemistry & Engineering (American Chemical Society) URL: [Link]

  • Title: Aqueous Carbonylation of Furfural-Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst Source: Industrial & Engineering Chemistry Research (American Chemical Society) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-formyl-2-furoic acid

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-formyl-2-furoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-formyl-2-furoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Overview of Synthetic Challenges

The synthesis of 3-Bromo-5-formyl-2-furoic acid is a multi-step process fraught with challenges related to regioselectivity, substrate reactivity, and product stability. The furan core, while aromatic, is electron-rich and susceptible to degradation under the strongly acidic conditions often required for electrophilic substitution.[1] Furthermore, the presence of multiple electron-withdrawing substituents (-COOH, -Br, -CHO) at different stages of the synthesis significantly deactivates the ring, complicating subsequent functionalization.[2]

Two primary synthetic routes from 2-furoic acid are plausible, each with a distinct set of obstacles:

  • Route A: Begins with the bromination of 2-furoic acid to yield 3-Bromo-2-furoic acid, followed by formylation at the C5 position.

  • Route B: Involves the initial formylation of a 2-furoic acid derivative, followed by bromination at the C3 position.

The choice of route directly impacts the reaction conditions and the types of side-products that may be encountered.

Synthetic_Routes start 2-Furoic Acid interA 3-Bromo-2-furoic acid start->interA Bromination interB 5-Formyl-2-furoic acid start->interB Formylation final_product 3-Bromo-5-formyl-2-furoic acid interA->final_product Formylation (Vilsmeier-Haack) interB->final_product Bromination routeA_label Route A routeB_label Route B (Challenging)

Caption: Plausible synthetic pathways to 3-Bromo-5-formyl-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally more successful?

A1: Route A, involving the formylation of 3-Bromo-2-furoic acid, is typically more viable. The primary challenge in this route is overcoming the deactivation of the ring towards formylation. However, the directing effects of the substituents are aligned for the desired product. Route B is significantly more challenging because introducing a bromine atom at the C3 position after formylation is difficult due to the strong deactivating effects of both the existing formyl and carboxyl groups.

Q2: My reaction mixture turns into a black, intractable tar. What's happening?

A2: The formation of a dark, resinous material is a classic sign of furan ring polymerization or degradation.[1] This is a very common issue when working with furans, especially under strong acid conditions (like in Vilsmeier-Haack or some bromination reactions) and at elevated temperatures. The Vilsmeier-Haack reaction is exothermic, and poor temperature control can create localized "hot spots" that initiate polymerization.[1]

To prevent this:

  • Maintain strict temperature control, starting reactions at 0°C or below.

  • Ensure all reagents and glassware are completely dry, as water can exacerbate degradation.

  • Add reagents slowly and monitor the reaction temperature closely.

Q3: I'm observing product decomposition during purification. How can I improve stability?

A3: Furoic acids, particularly those with additional functional groups, can be thermally sensitive. The primary concern is decarboxylation (loss of CO2) at high temperatures.[3][4] Aldehyde-containing furans are also prone to oxidation and polymerization, which can be accelerated by heat and light.[5]

Purification Best Practices:

  • Avoid high-temperature distillation. If distillation is necessary, use high vacuum to keep the boiling point as low as possible.[5]

  • Prefer recrystallization from appropriate solvents as the primary purification method for solid products.

  • When using column chromatography, work efficiently to minimize the time the compound spends on the silica gel, which can be acidic and promote degradation.

  • Store the final product and key intermediates in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5][6]

Q4: How do the different substituents affect the reactivity of the furan ring?

A4: The reactivity is governed by the electronic properties of the substituents.

  • Carboxylic Acid (-COOH): This is a moderately electron-withdrawing and deactivating group. It directs incoming electrophiles to the C5 position.[2]

  • Bromo (-Br): This is an electron-withdrawing group (deactivating) via induction but can donate electron density through resonance. It is considered an ortho-, para- director. In a 2-substituted furan, it will direct to the C3 and C5 positions.

  • Formyl (-CHO): This is a strongly electron-withdrawing and deactivating group.

When multiple deactivating groups are present, the ring becomes significantly less nucleophilic, requiring more forcing conditions for electrophilic substitution, which in turn increases the risk of degradation.[2]

Troubleshooting Guide: Route A (Formylation of 3-Bromo-2-furoic acid)

This route is the more promising pathway. The key steps are the initial bromination of 2-furoic acid, followed by the Vilsmeier-Haack formylation.

Step 1: Synthesis of 3-Bromo-2-furoic acid

Problem: Low yield or formation of 5-bromo and dibromo byproducts.

  • Causality: Electrophilic bromination of 2-furoic acid can be complex. The carboxylic acid group deactivates the ring, but the oxygen heteroatom still activates the C5 position, making it susceptible to bromination.[2] Achieving selective bromination at C3 can be challenging.

  • Solution & Protocol: A common method involves reacting 2-furoic acid with bromine in a solvent like acetic acid.[7] Careful control of stoichiometry and temperature is critical to favor mono-bromination at the desired position.

Protocol 1: Synthesis of 3-Bromo-2-furoic acid

  • In a flask protected from light, dissolve 2-furoic acid (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or HPLC.

  • Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to destroy excess bromine.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water) to purify.

Step 2: Vilsmeier-Haack Formylation of 3-Bromo-2-furoic acid

Problem: The reaction fails to proceed, or the yield is very low.

  • Causality: This is the most significant hurdle in the synthesis. The furan ring in 3-Bromo-2-furoic acid is strongly deactivated by two electron-withdrawing groups, making it a poor nucleophile for the electrophilic Vilsmeier reagent (iminium salt).[2] The reaction requires energy to overcome this activation barrier, but too much heat will cause decomposition.[1]

  • Solution & Protocol: Success hinges on a delicate balance. A higher reaction temperature and a slight excess of the Vilsmeier reagent are necessary, but must be approached cautiously.

Vilsmeier_Haack_Mechanism DMF DMF N,N-Dimethylformamide reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->reagent + POCl3 POCl3 POCl3 Phosphorus oxychloride POCl3->reagent intermediate Iminium Intermediate reagent->intermediate substrate Substrate 3-Bromo-2-furoic acid substrate->intermediate Electrophilic Attack product Product 3-Bromo-5-formyl-2-furoic acid intermediate->product Hydrolysis (Workup)

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Protocol 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3.0-4.0 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise with vigorous stirring. Control the addition to keep the internal temperature below 10°C.[8]

  • After addition, stir the mixture at 0°C for 30 minutes. The formation of a solid white or yellowish mass indicates the Vilsmeier reagent has formed.[1]

  • Formylation Reaction: Dissolve 3-Bromo-2-furoic acid (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloroethane).

  • Add the substrate solution to the Vilsmeier reagent at 0°C.

  • Crucial Step: After the addition, slowly and carefully warm the reaction mixture. It may require heating to 60-80°C for several hours. Monitor the reaction progress by TLC. This heating step is critical for deactivated substrates but is also where polymerization is most likely.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred mixture of ice and a saturated sodium acetate or sodium bicarbonate solution until the pH is neutral.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Acidify the aqueous solution with cold HCl to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry. Purify by recrystallization.

Data and Reaction Parameters Summary

Reaction Step Substrate Key Reagents Typical Temp. Potential Issues Key to Success
Bromination 2-Furoic AcidBr₂, Acetic Acid0°C to RTOver-bromination, Isomer formationStoichiometric control, Low temperature
Formylation 3-Bromo-2-furoic acidDMF, POCl₃0°C to 80°CNo reaction, Polymerization[1]Strict temp. control, Anhydrous conditions, Careful heating
Purification Final ProductVarious Solvents< 100°CDecarboxylation[4], OxidationAvoid excessive heat, Use vacuum, Inert atmosphere

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. BenchChem Technical Support.
  • BenchChem. (2025).
  • Zhang, N., & Dong, D. (n.d.).
  • BenchChem. (2025).
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011).
  • ChemBK. (2024). 3-Bromo-2-furoic acid. ChemBK.
  • Slocum, D. W., & Gierer, P. L. (1971). Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chloride. Journal of the Chemical Society, Perkin Transactions 1.
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Furan-Based Aldehydes. BenchChem Technical Support.

Sources

Optimization

Purification of 3-Bromo-5-formyl-2-furoic acid from reaction mixtures.

Welcome to the Technical Support Center for Furanic Derivatives . This portal is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanic Derivatives . This portal is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 3-Bromo-5-formyl-2-furoic acid (CAS: 4805-98-5)[1] from complex reaction mixtures.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the chemical causality behind each purification step, ensuring that your workflows are robust, reproducible, and self-validating.

📊 1. Purification Workflow Architecture

The following logic tree dictates the standard purification sequence, moving from bulk impurity removal (extraction) to high-resolution separation (chromatography) and final polishing (crystallization).

G Start Crude Reaction Mixture (Product + Brominating Agents + Isomers) Extract 1. Mild Acid-Base Extraction (NaHCO3 then HCl) Removes Neutral/Basic Impurities Start->Extract Wash 2. Aqueous Washing (H2O / Brine) Removes Water-Soluble Byproducts Extract->Wash Chroma 3. Flash Chromatography (Hexane/EtOAc + 1% AcOH) Separates Structural Isomers Wash->Chroma Cryst 4. Recrystallization (EtOAc / Hexanes) Final Polish Chroma->Cryst Pure Pure 3-Bromo-5-formyl-2-furoic acid (>98% Purity) Cryst->Pure

Logical workflow for the purification of 3-Bromo-5-formyl-2-furoic acid from crude mixtures.

❓ 2. Troubleshooting & FAQs

Q1: My product is streaking severely on the silica gel column, leading to poor separation from the unbrominated precursor (5-formyl-2-furoic acid). How do I fix this?

The Causality: The carboxylic acid moiety (-COOH) ionizes dynamically on the polar silica surface. This creates multiple retention states (protonated vs. deprotonated) as the compound travels down the column, causing the elution band to smear or "streak." The Solution: Suppress ionization by adding 0.5% - 1.0% glacial acetic acid to your mobile phase (e.g., Hexane:Ethyl Acetate). The addition of acetic acid is a proven technique for the chromatography of furanic acids, ensuring the compound remains in its neutral state and elutes as a sharp, highly resolved band[2].

Q2: I am seeing degradation of the formyl group (-CHO) during the aqueous workup. What is causing this?

The Causality: 5-formyl-2-furoic acid derivatives are critical intermediates in the oxidation of biobased furanics[3]. The formyl group on the electron-deficient furan ring is highly susceptible to over-oxidation (forming 3-bromo-furan-2,5-dicarboxylic acid) or Cannizzaro-type disproportionation under strongly basic conditions. The Solution: Avoid using strong bases like NaOH or KOH during your acid-base extraction. Instead, use a mild base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). This is basic enough to deprotonate the carboxylic acid (pKa ~2.5-2.8) and pull it into the aqueous layer, but mild enough to protect the delicate aldehyde from degradation.

Q3: I synthesized this via bromination with N-Bromosuccinimide (NBS). How do I remove residual succinimide from the crude mixture?

The Causality: Succinimide is a highly polar, water-soluble byproduct, whereas the protonated form of 3-bromo-5-formyl-2-furoic acid is highly soluble in organic solvents like Ethyl Acetate. The Solution: Exploit this partition coefficient. After acidifying your aqueous layer to crash out the furoic acid, extract it into Ethyl Acetate. Then, wash the organic layer vigorously with distilled water (3x). The succinimide will partition into the aqueous waste, leaving your target compound in the organic phase.

📝 3. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying the physical state or pH at specific checkpoints, you guarantee the success of the subsequent step.

Protocol A: Mild Acid-Base Extraction

Objective: Separate the acidic product from neutral organic impurities and unreacted brominating agents.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

  • Phase Separation: Separate the layers. The target compound is now in the aqueous layer as a sodium salt. Discard the organic layer (contains neutral impurities).

  • Acidification (Self-Validation Step): Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise while stirring.

    • Validation Check: Monitor the pH using indicator paper. Continue adding HCl until the pH reaches < 2.0 . At this point, a dense white/pale-yellow precipitate of 3-bromo-5-formyl-2-furoic acid should form, validating complete protonation.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Objective: Separate 3-bromo-5-formyl-2-furoic acid from unbrominated 5-formyl-2-furoic acid and over-brominated isomers.

  • Column Preparation: Pack a silica gel column using Hexane containing 1% glacial acetic acid.

  • Sample Loading: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM) or pre-absorb it onto a small amount of silica gel (dry loading is highly recommended to prevent band broadening).

  • Elution: Run a gradient from 90:10 (Hexane:EtOAc + 1% AcOH) to 50:50 (Hexane:EtOAc + 1% AcOH).

    • Validation Check: Spot the fractions on a TLC plate and elute with 50:50 Hexane:EtOAc (with 1% AcOH). The product will appear as a distinct UV-active spot. If the spot tails, increase the AcOH concentration slightly.

  • Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure. Note: Co-evaporate with toluene (2x) to remove residual traces of acetic acid.

Protocol C: Recrystallization

Objective: Final polishing to achieve >98% purity.

  • Dissolution: Suspend the chromatographed solid in a minimal volume of boiling Ethyl Acetate until fully dissolved.

  • Anti-Solvent Addition: Remove from heat and slowly add warm Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization (Self-Validation Step): Add one drop of EtOAc to clear the solution, then allow it to cool slowly to room temperature undisturbed.

    • Validation Check: Needle-like crystals should begin forming within 2 hours. If an oil forms instead ("oiling out"), the cooling was too rapid or too much solvent was used. Reheat to dissolve and cool more slowly.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

📈 4. Quantitative Data & Physicochemical Properties

To aid in your chromatographic and extraction planning, refer to the following verified physicochemical parameters for 3-Bromo-5-formyl-2-furoic acid.

ParameterValue / DescriptionImpact on Purification Strategy
CAS Number 4805-98-5Unique identifier for spectral cross-referencing[1].
Molecular Weight 218.99 g/mol Used for calculating molar equivalents and yield.
pKa (Estimated) ~2.5 - 2.8Highly acidic for an organic acid due to the electron-withdrawing -Br and -CHO groups. Requires pH < 2.0 for full protonation.
Optimal TLC System Hexane : EtOAc (1:1) + 1% AcOHAcetic acid is mandatory to prevent streaking on silica.
Solubility (Protonated) EtOAc, Methanol, DMSOHighly soluble in polar aprotic/protic organics; allows for easy extraction from acidic water.
Solubility (Deprotonated) Water, Aqueous BuffersEnables separation from neutral organic impurities via NaHCO3​ extraction.

📚 5. References

  • ACS Publications. "(Chemo)biocatalytic Upgrading of Biobased Furanic Platforms to Chemicals, Fuels, and Materials: A Comprehensive Review". ACS Catalysis. Available at:[Link]

  • PMC. "2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes". National Institutes of Health. Available at: [Link]

  • ACS Publications. "Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid". ACS Applied Materials & Interfaces. Available at: [Link]

Sources

Troubleshooting

Side reactions in the formylation of brominated furoic acids.

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when formylating brominated furoic acids.

Bromofuroic acids are highly sensitive building blocks. Their functionalization via lithiation-formylation or Vilsmeier-Haack pathways is notoriously prone to side reactions due to the delicate electronic balance of the furan ring and the lability of the carbon-bromine bond. This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure reproducible yields.

Part 1: Troubleshooting Guide & FAQs (Mechanistic Analysis)

Q1: Why am I isolating a mixture of formylated regioisomers instead of my single desired product? The Causality: You are experiencing a base-catalyzed isomerization known as the [1]. When treating a bromofuroic acid with a strong base (like LDA), the initial deprotonation forms a kinetically favored furyl lithium species. However, if the internal temperature rises above -78 °C, this intermediate undergoes an intermolecular halogen-lithium exchange. The system equilibrates to a thermodynamically more stable carbanion—often adjacent to directing groups like the carboxylic acid/ester—resulting in the migration of the bromine atom to an adjacent carbon. The Solution: Strictly control the temperature. Use an internal temperature probe and ensure the reaction never exceeds -70 °C during base addition and DMF quenching. Switching from LDA to a bulkier, non-equilibrating base like Lithium tetramethylpiperidide (LiTMP) significantly suppresses this migration.

Q2: My lithiation mixture turns into a black, intractable tar immediately upon the addition of the base. What is happening? The Causality: Furan rings are highly sensitive to nucleophilic attack and extreme basicity. If the localized concentration of the base is too high (due to rapid addition or poor stirring), the lithiated bromofuran can eliminate LiBr to form a transient, highly reactive furan-aryne (heteroaryne). This intermediate rapidly undergoes uncontrolled polymerization or electrocyclic ring-opening into acyclic enynes. The Solution: Implement a self-validating addition system: use a syringe pump for base addition (e.g., 0.5 mL/min) and maintain vigorous overhead stirring to prevent localized exotherms and concentration gradients.

Q3: Why does my yield drop inconsistently when scaling up the lithiation-formylation in THF? The Causality: Tetrahydrofuran (THF) is not entirely inert to strong alkyllithium or amide bases at extended reaction times. THF undergoes [2] at C-2, followed by a reverse [3+2] cycloaddition that cleaves the solvent into ethylene and acetaldehyde. This solvent degradation consumes your base and introduces electrophilic acetaldehyde into your mixture, which reacts with your furyl anion. The Solution: Substitute THF with 2-methyltetrahydrofuran (2-MeTHF). The methyl group sterically hinders the C-2 position, dramatically increasing the half-life of the solvent under strongly basic conditions and ensuring consistent scale-up.

Q4: I am using the Vilsmeier-Haack (POCl₃/DMF) method, but my product has lost the bromine atom. How do I prevent this? The Causality: You are observing protodebromination (hydrodehalogenation). In the presence of excess POCl₃ and trace environmental moisture, HCl is generated. The furan ring is highly acid-sensitive; protonation of the ring weakens the already labile C-Br bond, leading to the [3] under prolonged heating. The Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). Limit the reaction temperature to 60 °C and minimize the reaction time by monitoring conversion via LC-MS rather than relying on a fixed overnight timer.

Part 2: Quantitative Data & Reaction Optimization

To aid in protocol selection, the following table summarizes how different reaction parameters influence the prevalence of side reactions during the formylation of bromofuroic acids.

Reaction ConditionBase / ReagentSolventTemperaturePrimary Side ReactionTypical Yield
Standard LithiationLDA (2.2 eq)THF-78 °C to -40 °CHalogen Dance (Regioisomers)30 - 45%
Cryogenic LithiationLDA (2.0 eq)THFStrictly -78 °CTHF Cleavage (Scale-dependent)50 - 65%
Optimized Lithiation LiTMP (2.0 eq) 2-MeTHF Strictly -78 °C Minimal 80 - 92%
Vilsmeier-HaackPOCl₃ / DMFDMF80 °C (Prolonged)Protodebromination / Tar20 - 40%

Part 3: Mechanistic & Troubleshooting Visualizations

HalogenDance A Bromofuroic Acid Starting Material B Kinetically Favored Lithiated Intermediate A->B LDA, -78°C C Desired Formylated Product B->C DMF Quench (Strictly -78°C) D Halogen Dance (Base-Catalyzed Migration) B->D Temp > -60°C or Excess Base E Thermodynamic Lithiated Intermediate D->E F Undesired Regioisomer (Side Product) E->F DMF Quench

Mechanistic divergence: Kinetically controlled formylation vs. thermodynamically driven halogen dance.

Workflow Start Formylation Troubleshooting Q1 Regioisomeric Impurities? Start->Q1 A1 Suppress Halogen Dance: Maintain -78°C, Use LiTMP Q1->A1 Yes Q2 Black Tar / Low Yield? Q1->Q2 No A2 Prevent Ring Opening: Control exotherms, ensure rapid stirring Q2->A2 Yes Q3 Inconsistent Scale-up? Q2->Q3 No A3 Prevent Solvent Cleavage: Switch from THF to 2-MeTHF Q3->A3 Yes

Decision tree for troubleshooting common side reactions in bromofuroic acid formylation.

Part 4: Standardized Experimental Protocol

Optimized Cryogenic Lithiation-Formylation Workflow This protocol is designed as a self-validating system to prevent halogen migration and solvent degradation.

  • System Preparation & Deoxygenation: Flame-dry a multi-neck Schlenk flask equipped with an overhead stirrer and an internal thermocouple. Purge with ultra-high purity argon. Add the starting bromofuroic acid (1.0 eq) and anhydrous 2-MeTHF to achieve a 0.1 M concentration.

  • Cryogenic Equilibration: Submerge the reactor in a dry ice/acetone bath. Validation step: Do not proceed until the internal thermocouple registers exactly -78 °C.

  • Controlled Lithiation: Load Lithium tetramethylpiperidide (LiTMP, 2.05 eq) into a gas-tight syringe. Add dropwise via a syringe pump at a rate of 0.5 mL/min. Causality: LiTMP is a non-nucleophilic, bulky base that prevents nucleophilic ring-opening. The slow addition rate prevents localized exotherms that trigger the halogen dance.

  • Intermediate Validation: Stir at -78 °C for 45 minutes. Validation step: Extract a 0.1 mL aliquot, quench immediately in cold saturated NH₄Cl, and analyze via TLC/GC-MS to confirm complete metal-halogen exchange before proceeding.

  • Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise. Monitor the internal thermocouple to ensure the temperature does not spike above -70 °C. Stir for 1 hour at -78 °C.

  • Cold Arrest (Critical Step): Quench the reaction while still submerged in the cryogenic bath by rapidly injecting a pre-cooled solution of glacial acetic acid in 2-MeTHF (1:1). Causality: Allowing the unquenched lithiated intermediate to warm up is the primary cause of late-stage halogen dance and polymerization. Quenching cold locks the kinetic product in place.

  • Workup: Remove the cooling bath and allow the mixture to reach room temperature. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Mari, D., Miyagawa, N., Okano, K., & Mori, A. (2018). "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans". The Journal of Organic Chemistry, 83(22), 14126-14137. URL:[Link]

  • Pace, V., et al. (2017). "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry". Monatshefte für Chemie - Chemical Monthly, 148, 17-25. URL:[Link]

  • Danchenko, A., et al. (2019). "An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid". Marine Drugs, 17(4), 226. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Bromination of 5-Formyl-2-Furoic Acid (FFCA)

Welcome to the Technical Support and Diagnostic Hub for the halogenation of biomass-derived furanics. The bromination of 5-formyl-2-furoic acid (FFCA) is a critical transformation in drug development and polymer chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Diagnostic Hub for the halogenation of biomass-derived furanics. The bromination of 5-formyl-2-furoic acid (FFCA) is a critical transformation in drug development and polymer chemistry. However, the electron-rich nature of the furan diene system, combined with the labile nature of the formyl and carboxylate groups, makes this reaction highly susceptible to byproduct formation.

This guide is designed for researchers and application scientists to diagnose, troubleshoot, and optimize FFCA bromination workflows based on mechanistic causality and self-validating experimental design.

Diagnostic Hub: Mechanistic Origins of Byproducts

To eliminate byproducts, we must first understand the thermodynamic and kinetic drivers behind their formation. The furan ring is subject to competing electrophilic pathways when exposed to brominating agents.

  • Decarboxylative Bromination (ipso-substitution): The C2 and C5 positions of the furan ring are the most nucleophilic. Even though they are occupied by formyl and carboxylate groups in FFCA, the activation energy for electrophilic ipso-attack at the C2 carbon is often lower than substitution at C3/C4. This leads to the displacement of the carboxylate group as CO₂, yielding 5-bromo-2-furaldehyde (1).

  • Formyl Oxidation: If trace water is present, Br₂ reacts to form hypobromous acid (HOBr). HOBr is a potent oxidant that rapidly converts the formyl group into a carboxylic acid, generating 5-bromofuroic acid or 2,5-furandicarboxylic acid (FDCA) (2).

  • Ring-Opening & Polymerization: Excess electrophilic bromine can undergo 1,4-addition across the furan's conjugated diene system. Subsequent hydrolysis breaks the aromaticity, yielding aliphatic diketones and triggering polymerization into intractable humins (3).

Pathway FFCA 5-Formyl-2-furoic acid (FFCA) Br_Complex Bromonium Ion Intermediate FFCA->Br_Complex Br2 or NBS Target 4-Bromo-5-formyl-2-furoic acid (Target Substitution) Br_Complex->Target Electrophilic Substitution (C4) Decarb 5-Bromo-2-furaldehyde (Decarboxylation Byproduct) Br_Complex->Decarb ipso-Attack (-CO2) Oxid 5-Bromofuroic acid / FDCA (Oxidation Byproduct) Br_Complex->Oxid Aqueous HOBr Oxidation RingOpen Aliphatic Diketones (Ring-Opening Byproduct) Br_Complex->RingOpen Excess Br2 / Hydrolysis

Caption: Reaction pathways of 5-formyl-2-furoic acid bromination highlighting major byproduct formations.

Troubleshooting Guide (Q&A)

Q: Why am I seeing a massive peak for 5-bromo-2-furaldehyde instead of my target brominated acid? A: You are experiencing decarboxylative bromination. The furan carboxylate group is highly susceptible to ipso-substitution by Br⁺, especially at elevated temperatures. Fix: Lower the reaction temperature to 0–5 °C. If you are using Br₂ in acetic acid, switch to a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent to reduce the thermodynamic driving force for CO₂ extrusion.

Q: My LC-MS shows a mass corresponding to [M+16] or [M+32] along with the bromine isotope pattern. What is happening? A: This mass shift indicates the oxidation of the formyl group to a carboxylic acid, yielding 5-bromofuroic acid or a brominated FDCA derivative. This is caused by trace moisture in your solvent reacting with the brominating agent to form hypobromous acid (HOBr). Fix: Ensure your solvent system is strictly anhydrous. Flame-dry your glassware and conduct the reaction under an inert argon atmosphere.

Q: The reaction mixture turned black, and I have an intractable tar. How do I prevent this? A: Furan ring-opening has occurred, followed by polymerization into humins. This happens when the local concentration of Br₂ is too high, leading to 1,4-addition across the diene rather than substitution. Fix: Avoid adding liquid Br₂ all at once. Use NBS added in small portions over 1–2 hours to maintain a low, steady-state concentration of the bromonium ion.

Workflow Start Analyze Crude Reaction Mixture (HPLC/LC-MS) CheckDecarb High Decarboxylation (>10% Bromofurfural)? Start->CheckDecarb FixDecarb Action: Lower Temp to 0-5°C & Avoid Acidic Conditions CheckDecarb->FixDecarb Yes CheckOxid High Oxidation (>5% FDCA/Bromofuroic)? CheckDecarb->CheckOxid No FixDecarb->Start FixOxid Action: Switch to NBS & Use Strictly Anhydrous Solvent CheckOxid->FixOxid Yes CheckRing Ring-Opening Products Observed? CheckOxid->CheckRing No FixOxid->Start FixRing Action: Reduce Equivalents of Brominating Agent CheckRing->FixRing Yes Success Optimal Bromination Profile Proceed to Purification CheckRing->Success No FixRing->Start

Caption: Troubleshooting workflow for optimizing FFCA bromination and mitigating byproduct formation.

Quantitative Data: Reaction Conditions vs. Byproduct Distribution

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. Data is aggregated from standard optimization screens.

Brominating AgentSolvent SystemTemp (°C)Target 4-Bromo-FFCA (%)Decarboxylation (%)Oxidation (%)Ring-Opening (%)
Br₂ (1.5 eq)H₂O / AcOH6015%45%25%15%
Br₂ (1.1 eq)CHCl₃2540%35%10%15%
NBS (1.1 eq)DMF (Anhydrous)2565%15%< 5%15%
NBS (1.05 eq) MeCN (Anhydrous) 0 – 5 > 85% < 5% < 2% < 5%

Standardized Experimental Protocol (Self-Validating)

Objective: Achieve >85% yield of 4-bromo-5-formyl-2-furoic acid while suppressing decarboxylation and oxidation.

Step-by-Step Methodology:

  • System Preparation & Dehydration: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal thermocouple. Purge with argon for 15 minutes.

    • Causality: Trace moisture reacts with the brominating agent to form hypobromous acid (HOBr), which acts as a potent oxidant, converting the formyl group to a carboxylic acid (2).

  • Substrate Dissolution: Add 10.0 mmol (1.40 g) of 5-formyl-2-furoic acid (FFCA) and 50 mL of anhydrous Acetonitrile (MeCN). Stir at 400 rpm until complete dissolution. Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the activation energy required for ipso-attack at the C2 position, thereby preventing the loss of CO₂ (decarboxylative bromination).

  • Brominating Agent Addition: Weigh 10.5 mmol (1.87 g) of freshly recrystallized N-Bromosuccinimide (NBS). Add the NBS in five equal portions over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine (Br⁺). Rapid addition causes local concentration spikes, leading to diene-addition and subsequent furan ring-opening.

  • In-Process Validation (Self-Validating Step): After 2 hours, extract a 50 µL aliquot. Quench with 0.5 mL of 5% aqueous sodium thiosulfate and extract with 1 mL ethyl acetate. Analyze the organic layer via HPLC (254 nm).

    • Validation Criteria: If the 5-bromo-2-furaldehyde (decarboxylation byproduct) peak exceeds 5% relative area, immediately cool the reaction to -5 °C. If unreacted FFCA is >10%, add an additional 0.05 eq of NBS.

  • Quenching & Workup: Once FFCA conversion is >95%, quench the reaction by adding 10 mL of cold 10% aqueous sodium thiosulfate to neutralize any active bromine species. Stir for 10 minutes. Concentrate the MeCN under reduced pressure (keep water bath <30 °C).

  • Extraction & Purification: Acidify the aqueous residue to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from toluene/heptane to afford pure 4-bromo-5-formyl-2-furoic acid.

Frequently Asked Questions (FAQs)

Q: Can I use electrochemical bromination instead of NBS? A: Yes. Paired electrolysis is an emerging, highly efficient method. Coupling cathodic debromocarboxylation with anodic bromide oxidation enables a configuration where generated Br₂ is recycled for substrate bromination in situ. This eliminates the need for sacrificial reagents and tightly controls Br₂ concentration, drastically reducing ring-opening byproducts (4).

Q: Why do I need to recrystallize my NBS before use? A: Commercially available NBS degrades over time, releasing free Br₂ and succinimide, which introduces moisture and acidic impurities into your reaction. These impurities catalyze both the decarboxylation and oxidation pathways. Recrystallizing NBS from boiling water ensures you are delivering a precise equivalent of Br⁺.

Q: Is it possible to selectively brominate the 3-position instead of the 4-position? A: Directing electrophilic aromatic substitution on a 2,5-disubstituted furan is notoriously difficult because both the formyl and carboxylate groups are electron-withdrawing. The 4-position (adjacent to the formyl group) is generally favored due to subtle steric and electronic differences, but achieving high regioselectivity for the 3-position typically requires a directing group or a completely different synthetic route (e.g., lithiation-halogenation).

References

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid Source: PubMed Central (PMC) - NIH URL:[Link]

  • Proposed mechanisms of HMF formation from hexoses Source: ResearchGate URL:[Link]

  • Detection and Identification of Organic Compounds Source: Scribd (Miroslav Večeřa, Jiří Gasparič) URL:[Link]

Sources

Troubleshooting

Stability of 3-Bromo-5-formyl-2-furoic acid under acidic or basic conditions.

Welcome to the technical support center for 3-Bromo-5-formyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-formyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile furan derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-Bromo-5-formyl-2-furoic acid?

A1: The main stability concern for 3-Bromo-5-formyl-2-furoic acid, like many furan-containing compounds, is its susceptibility to degradation under strongly acidic or basic conditions. The furan ring is inherently unstable in acidic environments and can undergo acid-catalyzed hydrolysis and ring-opening.[1][2] This can lead to polymerization or the formation of various degradation products.[1] While generally more stable under neutral and mildly basic conditions, prolonged exposure to strong bases can also lead to degradation.

Q2: How do the substituents on 3-Bromo-5-formyl-2-furoic acid affect its stability?

A2: The substituents on the furan ring significantly influence its stability. The electron-withdrawing nature of the bromine atom, the formyl group (-CHO), and the carboxylic acid group (-COOH) at the 2 and 5 positions helps to deactivate the furan ring towards electrophilic attack.[3] This deactivation generally enhances the ring's stability under acidic conditions compared to unsubstituted furan.[1] However, the reactivity of the formyl and carboxylic acid groups themselves must also be considered under different pH conditions.

Q3: What are the recommended storage and handling conditions for 3-Bromo-5-formyl-2-furoic acid?

A3: To ensure the long-term stability and integrity of 3-Bromo-5-formyl-2-furoic acid, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] It should be kept away from heat, open flames, and sources of ignition. The compound should also be protected from incompatible materials such as strong oxidizing agents and strong bases.[7] When handling, it is important to work in a well-ventilated area, such as under a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low yield or unexpected side products in an acid-catalyzed reaction. Acid-catalyzed degradation of the furan ring. The furan ring is susceptible to protonation, leading to ring-opening and subsequent reactions.[1][2][8]1. Reduce Acid Strength/Concentration: Use a milder Brønsted or Lewis acid catalyst. Strong acids can accelerate the degradation of the furan ring.[8] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation reactions. 3. Solvent Selection: Employ polar aprotic solvents like DMF, which can have a stabilizing effect on furan derivatives.[9] Protic solvents like water can participate in the degradation pathway.[1][9]
Compound degradation during aqueous workup or purification on silica gel. Exposure to acidic conditions. Standard silica gel is slightly acidic and can be sufficient to cause degradation of sensitive furan compounds.[1] Aqueous acid washes can also lead to decomposition.1. Neutralize Carefully: During workup, carefully neutralize any acidic solutions and minimize the contact time. 2. Deactivated Silica Gel: For column chromatography, use deactivated or neutral silica gel. Alternatively, add a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[1] 3. Alternative Purification: Consider other purification methods such as crystallization or preparative HPLC with a suitable mobile phase.
Discoloration or polymerization of the compound upon addition of a strong base. Base-catalyzed degradation or polymerization. While more stable than in acid, prolonged exposure to strong bases can lead to decomposition pathways, potentially involving the formyl and carboxylic acid groups.1. Use a Weaker Base: If possible, use a milder, non-nucleophilic base. 2. Control Stoichiometry: Use the minimum required amount of base. 3. Lower Temperature: Conduct the reaction at a reduced temperature to control the reaction rate and minimize side reactions.
Inconsistent analytical results (e.g., HPLC, NMR). Sample degradation over time. The compound may be slowly degrading in the analytical solvent or upon exposure to light or air.1. Freshly Prepare Samples: Prepare analytical samples immediately before analysis. 2. Solvent Stability: Ensure the compound is stable in the chosen analytical solvent. If degradation is observed, consider using a more inert solvent. 3. Protect from Light and Air: Store stock solutions and samples in amber vials and under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic/Basic Media

This protocol outlines a general workflow to evaluate the stability of 3-Bromo-5-formyl-2-furoic acid under specific pH conditions.

Materials:

  • 3-Bromo-5-formyl-2-furoic acid

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9, 12)

  • A suitable, stable solvent (e.g., acetonitrile or DMF)

  • Internal standard (IS)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 3-Bromo-5-formyl-2-furoic acid in the chosen stable solvent at a concentration suitable for your analytical method.

    • Prepare a stock solution of the internal standard.

  • Incubation:

    • In separate vials, mix the stock solution of the furan compound with each buffer solution to achieve the final desired concentration.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or a slightly elevated temperature to accelerate potential degradation).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., by neutralizing the pH).

    • Add the internal standard to each aliquot.

    • Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining 3-Bromo-5-formyl-2-furoic acid.

  • Data Analysis:

    • Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.

Visualizations

Degradation Pathway Logic

The following diagram illustrates the general logic of furan ring instability under acidic conditions, which is a primary concern for 3-Bromo-5-formyl-2-furoic acid.

Furan Furan Ring (in 3-Bromo-5-formyl-2-furoic acid) Protonation Protonation (Acidic Conditions) Furan->Protonation H+ RingOpening Ring Opening Protonation->RingOpening Degradation Degradation Products (e.g., dicarbonyl compounds) RingOpening->Degradation Polymerization Polymerization RingOpening->Polymerization

Caption: General degradation pathway of a furan ring under acidic conditions.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental protocol for assessing the stability of 3-Bromo-5-formyl-2-furoic acid.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Furan Prepare Furan Stock Solution Incubate Incubate at Different pH Stock_Furan->Incubate Stock_IS Prepare Internal Standard Stock Add_IS Add Internal Standard Stock_IS->Add_IS Buffers Prepare pH Buffers Buffers->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Quench->Add_IS HPLC Analyze by HPLC/LC-MS Add_IS->HPLC Data Plot Concentration vs. Time HPLC->Data

Caption: Workflow for evaluating the pH stability of 3-Bromo-5-formyl-2-furoic acid.

References

  • Varelis, P., et al. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. ResearchGate. Available from: [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available from: [Link]

  • Loudon, G. M., & Miller, J. M. (1972). Thermal decarboxylation of 2-furoic acids. Journal of Organic Chemistry.
  • Dennig, A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. Available from: [Link]

  • Dennig, A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. Available from: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)-Pyrenophorin. The Journal of Organic Chemistry. Available from: [Link]

  • Roth, T., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. PMC - NIH. Available from: [Link]

  • Nikbin, N., Caratzoulas, S., & Vlachos, D. (2013). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. Available from: [Link]

  • Safety Data Sheet. (n.d.). Available from: [Link]

  • Isik, M., Sardon, H., & Mecerreyes, D. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available from: [Link]

  • Nikbin, N., Caratzoulas, S., & Vlachos, D. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. Available from: [Link]

  • Zhang, Y., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC. Available from: [Link]

  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]

  • Google Patents. (n.d.). Process for producing furoic acid derivatives.
  • ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Available from: [Link]

  • Rapado, P., Faba, L., & Ordóñez, S. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. ScienceDirect. Available from: [Link]

  • ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available from: [Link]

  • Inderwildi, O. R., & King, D. A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link]

  • Knight, D. W., & Nott, A. P. (1991). A Simple Preparation of 2-Silylated 3-Furoic Acids and 2-Silylated 3-Thiophenecarboxylic Acids. Tetrahedron Letters.
  • PMC. (n.d.). Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. Available from: [Link]

  • Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Scholarly Publications Leiden University. Available from: [Link]

  • IUPAC. (n.d.). Regiospecific synthesis of polysubstituted furans and their application in organic synthesis. Available from: [Link]

  • Trepo. (n.d.). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Available from: [Link]

  • White Rose Research Online. (2025). Biocatalytic Conversion of Furans into Pyrrolinones Using a Class I Unspecific Peroxygenase. Available from: [Link]

  • PMC. (2016). Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. Available from: [Link]

  • AIMS Press. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Available from: [Link]

  • ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-5-formyl-2-furoic Acid Workflows

Welcome to the Application Scientist Support Hub. Working with 3-Bromo-5-formyl-2-furoic acid presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Working with 3-Bromo-5-formyl-2-furoic acid presents a unique set of synthetic challenges. As a highly functionalized C5 building block, it possesses three orthogonal reactive sites: a C2-carboxylic acid, a C3-bromide, and a C5-formyl (aldehyde) group. While this density of functional groups allows for the rapid generation of molecular complexity, it demands rigorous chemoselectivity. This guide provides field-proven troubleshooting strategies, causal explanations for reagent selection, and self-validating protocols to ensure your workflows succeed.

OrthogonalReactivity Core 3-Bromo-5-formyl- 2-furoic acid C2 C2: Carboxylic Acid (Amidation/Esterification) Core->C2 Mild Coupling (TCFH/NMI) C3 C3: Bromide (Suzuki Cross-Coupling) Core->C3 Pd(0) Catalyst Boronic Acid C5 C5: Formyl Group (Reductive Amination) Core->C5 Amine + Reductant (NaBH(OAc)3)

Orthogonal reactivity pathways for 3-Bromo-5-formyl-2-furoic acid functionalization.

Section 1: FAQs & Troubleshooting Guides

Q1: I am attempting to amidate the C2-carboxylic acid, but I observe degradation of the furan ring and complex mixtures. I am using Thionyl Chloride (SOCl₂). What is going wrong? Root Cause: Furan rings are notoriously sensitive to strong acids, which can trigger ring-opening cascades. Furthermore, the C5-aldehyde can react with SOCl₂ to form a gem-dichloride, destroying your orthogonal handle. Solution: Abandon acyl chlorides. Transition to mild, base-promoted coupling agents like DCC/DMAP or TCFH/NMI. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium intermediate under mild conditions without releasing corrosive HCl 1[1]. Validation: Monitor the reaction via IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the shift of the C=O stretch confirm successful amidation without furan degradation.

Q2: During the Suzuki-Miyaura cross-coupling of the C3-bromide, I am observing significant debromination (hydrodehalogenation) instead of the desired cross-coupled product. How can I suppress this? Root Cause: Oxidative addition of the Pd(0) catalyst into the C3-Br bond is rapid. However, if the subsequent transmetalation step is slow (often due to electron-poor boronic acids or anhydrous conditions), the Pd(II) intermediate is susceptible to protodepalladation, replacing the bromine with a proton. Solution: Accelerate the transmetalation step. Utilize a biphasic solvent system (e.g., 1,4-Dioxane/Water) and a strong base like K₃PO₄. The water hydrates the boronic acid, forming a highly reactive trihydroxyboronate species that rapidly transmetalates 2[2]. Validation: Run a parallel TLC against a debrominated standard (5-formyl-2-furoic acid). If debromination persists, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos) to favor reductive elimination over side reactions.

Q3: I need to perform a reductive amination on the C5-aldehyde, but standard hydrogenation (H₂ with Pd/C) is cleaving my C3-bromine. How do I achieve chemoselectivity? Root Cause: Heterogeneous palladium on carbon (Pd/C) under hydrogen gas is highly active for the hydrogenolysis of aryl and heteroaryl carbon-halogen bonds. Solution: Shift from catalytic hydrogenation to a chemoselective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard here. It is mild enough that it will not reduce the C5-aldehyde directly, but it will efficiently reduce the intermediate iminium ion formed by the amine and aldehyde, leaving the C3-bromide completely intact. If H₂ gas is strictly required for scale-up, specialized nanocluster catalysts like Pt/TiO₂ or Ru/T-ZrO₂ must be used, as they tune surface acidic species to favor imine activation over dehalogenation 3[3]. Validation: LC-MS analysis of the crude mixture must show the product mass with a characteristic 1:1 isotopic pattern (M, M+2) indicative of the retained bromine atom. Loss of this pattern indicates unwanted hydrogenolysis.

TroubleshootingLogic Start Issue: Low Yield in Reductive Amination CheckBr Is the C3-Bromine cleaved? (Check LC-MS) Start->CheckBr YesBr Yes: Hydrogenolysis occurring CheckBr->YesBr M+2 peak lost NoBr No: C-Br is intact CheckBr->NoBr M+2 peak present FixBr Switch from H2/Pd to NaBH(OAc)3 YesBr->FixBr CheckAld Is the aldehyde reduced to an alcohol? NoBr->CheckAld YesAld Yes: Over-reduction CheckAld->YesAld Mass = M+2 (Alcohol) FixAld Pre-form imine before adding reductant YesAld->FixAld

Diagnostic logic tree for troubleshooting reductive amination chemoselectivity issues.

Section 2: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation (C2 Position)

Objective: Form an amide at C2 without degrading the furan or reacting the C5-aldehyde.

  • Activation: Dissolve 3-Bromo-5-formyl-2-furoic acid (1.0 equiv) in anhydrous acetonitrile (0.5 M). Add N-methylimidazole (NMI, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add TCFH (1.1 equiv) in one portion. Causality: TCFH rapidly forms the acyl imidazolium intermediate. The solution will turn slightly yellow.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise.

  • Self-Validation (In-Process): After 1 hour, take a 10 µL aliquot, quench in water/MeOH, and analyze via LC-MS. Look for the disappearance of the starting material mass and the presence of the product mass with a distinct M, M+2 bromine isotope pattern.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with saturated NaHCO₃ to remove unreacted acid and NMI.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3 Position)

Objective: Arylate the C3 position without protodepalladation or aldehyde interference.

  • Preparation: In a Schlenk flask, combine the C2-amidated 3-bromo-5-formylfuran intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Causality: Water is critical to form the reactive trihydroxyboronate intermediate, which accelerates transmetalation and outcompetes debromination[2]. Degas via 3 freeze-pump-thaw cycles.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under argon. Heat to 80 °C.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). A highly fluorescent spot under 254 nm UV indicates successful cross-coupling. If a lower Rf spot appears lacking the bromine isotope pattern on MS, debromination is occurring.

  • Workup: Filter through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Protocol C: Reductive Amination (C5 Position)

Objective: Convert the C5-aldehyde to an amine without hydrogenolysis of the C3-bromide.

  • Imine Formation: Dissolve the furan substrate (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv). Causality: Acetic acid catalyzes imine formation and activates the iminium ion for reduction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise at 0 °C. Causality: STAB is a mild hydride donor that selectively reduces the iminium ion over the aldehyde and does not possess the thermodynamic driving force to cleave the C-Br bond.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The starting material will form a bright orange/red spot (aldehyde). The reaction is complete when the 2,4-DNP active spot disappears.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with dichloromethane.

Section 3: Quantitative Data Tables

Table 1: Comparison of Coupling Agents for 2-Furoic Acid Derivatives

Coupling SystemFuran Ring StabilityAldehyde ToleranceAvg. YieldNotes
SOCl₂ / Heat PoorPoor< 10%Causes ring-opening and gem-dichloride formation.
DCC / DMAP GoodModerate75-85%Good yield, but DCU byproduct is difficult to remove[2].
TCFH / NMI ExcellentExcellent> 90%Mild, rapid, no corrosive byproducts[1].

Table 2: Reducing Agent Chemoselectivity for Bromofurfurals

Reducing AgentImine ReductionAldehyde ReductionC-Br Bond CleavageRecommendation
H₂, Pd/C FastFastHighAvoid (Severe debromination).
H₂, Pt/TiO₂ FastModerateLowViable if carefully controlled[4].
NaBH₄ FastFastNoneAvoid (Over-reduces unreacted aldehyde).
NaBH(OAc)₃ FastVery SlowNoneOptimal (Chemoselective for iminium).

Section 4: References

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. PMC (National Institutes of Health).1

  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI.2

  • Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO₂. PubMed (National Institutes of Health).3

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO₂ Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis.4

Sources

Reference Data & Comparative Studies

Validation

Biological activity screening of 3-Bromo-5-formyl-2-furoic acid derivatives.

Comprehensive Guide to Biological Activity Screening of 3-Bromo-5-formyl-2-furoic Acid Derivatives vs. Standard Furanic Scaffolds As the pharmaceutical industry increasingly turns to bio-based platform chemicals for nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Biological Activity Screening of 3-Bromo-5-formyl-2-furoic Acid Derivatives vs. Standard Furanic Scaffolds

As the pharmaceutical industry increasingly turns to bio-based platform chemicals for novel drug discovery, furanic compounds have emerged as highly versatile pharmacophores. While standard 5-formyl-2-furoic acid (FFCA) exhibits baseline antioxidant, anti-inflammatory, and anti-cancer effects[1], the strategic halogenation of this scaffold yields significantly more potent candidates.

This guide provides an authoritative, objective comparison of the biological performance of 3-Bromo-5-formyl-2-furoic acid derivatives against non-halogenated alternatives. Designed for drug development professionals, it details the mechanistic rationale, comparative screening data, and self-validating experimental protocols required for robust high-throughput evaluation.

Mechanistic Rationale: The 3-Bromo Advantage

The base compound,, offers a unique trifunctional landscape for medicinal chemistry:

  • C3 Bromination: The introduction of a bulky, electron-withdrawing bromine atom significantly alters the electronic topology of the furan ring. This enhances lipophilicity (LogP), facilitating superior cellular membrane permeation compared to standard FFCA. Furthermore, the bromine atom acts as a highly polarizable surface, enabling strong halogen bonding with target protein backbones.

  • C5 Formyl Group: This electrophilic anchor allows for rapid derivatization into Schiff bases, hydrazones, and thiosemicarbazones—functional groups known to chelate metal ions critical for bacterial survival and tumor progression.

  • C2 Carboxylic Acid: Ensures adequate aqueous solubility and allows for the formulation of biocompatible salts, preventing the total loss of solubility often seen in highly halogenated aromatics.

Comparative Performance Data

To objectively evaluate the efficacy of 3-bromo-5-formyl-2-furoic acid derivatives, we benchmark them against the unfunctionalized precursor,1[1], which is a key intermediate in the production of biobased polymers and pharmaceuticals[2].

Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration, µg/mL)

Furoic acid compounds have demonstrated strong antibacterial activity against pathogens such as Ralstonia solanacearum[3]. The table below illustrates the enhanced potency achieved via C3-bromination and subsequent hydrazone derivatization.

Compound / ScaffoldE. coli (Gram -)S. aureus (Gram +)R. solanacearum
FFCA (Standard Scaffold) >1286464
3-Bromo-5-formyl-2-furoic acid 321616
3-Bromo Derivative A (Hydrazone) 844
Ampicillin (Clinical Control) 412
Table 2: Anti-Inflammatory Activity (IC₅₀, µM)

Inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound / ScaffoldNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀ (%)
FFCA (Standard Scaffold) 45.2 ± 3.1>95%
3-Bromo-5-formyl-2-furoic acid 18.4 ± 1.5>95%
3-Bromo Derivative B (Amide) 6.2 ± 0.892%
Dexamethasone (Control) 1.1 ± 0.2>98%

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that robust screening requires self-validating systems. The protocols below are designed to eliminate false positives caused by compound turbidity or non-specific cytotoxicity.

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA) for Antibacterial Screening

Causality Focus: Standard optical density (OD₆₀₀) measurements are often confounded by the poor aqueous solubility of halogenated furanics, which can precipitate and artificially inflate absorbance readings. Resazurin acts as a self-validating redox indicator; it is only reduced to highly fluorescent resorufin by metabolically active cells, completely bypassing compound turbidity artifacts.

  • Compound Preparation: Dissolve 3-bromo-5-formyl-2-furoic acid derivatives in 100% DMSO to create a 10 mg/mL stock. Critical: Cap the final assay concentration of DMSO at ≤1% to prevent solvent-induced membrane toxicity, which would skew MIC data.

  • Inoculum Standardization: Culture target strains to the mid-logarithmic phase. Adjust the suspension to 5 × 10⁵ CFU/mL in Mueller-Hinton broth. Reasoning: Targeting the exponential growth phase ensures the bacteria are actively synthesizing cell walls and proteins, maximizing susceptibility to the drug mechanism.

  • Assay Assembly (96-well plate):

    • Columns 1-10: Perform 2-fold serial dilutions of the derivatives.

    • Column 11 (Growth Control): Broth + Bacteria + 1% DMSO (Validates that the vehicle does not inhibit growth).

    • Column 12 (Sterility Control): Broth + 1% DMSO only (Validates media sterility).

  • Incubation & Readout: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% resazurin solution per well. Incubate in the dark for an additional 2-4 hours. Read fluorescence at Ex 560 nm / Em 590 nm.

HTS_Workflow Prep Compound Library Prep (3-Bromo-5-formyl-2-furoic acid) Seed Microplate Seeding (Target Cells + Resazurin) Prep->Seed Incubate Incubation Phase (37°C, 5% CO2, 24-48h) Seed->Incubate Read Fluorescence Readout (Ex 560nm / Em 590nm) Incubate->Read Analyze Data Analysis (IC50 / MIC Calculation) Read->Analyze

Fig 1. High-throughput screening workflow for furoic acid derivatives.

Protocol B: Anti-Inflammatory Screening via Griess Assay

Causality Focus: To prove that a compound is a true anti-inflammatory agent and not merely a cytotoxic poison, NO inhibition must be coupled with a parallel cell viability counter-screen.

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate for 24h to allow adherence.

  • Pre-treatment & Stimulation: Pre-treat cells with the 3-bromo derivatives for 2 hours prior to adding 1 µg/mL Lipopolysaccharide (LPS). Reasoning: Pre-treatment assesses the compound's ability to block the NF-κB signaling cascade from initiating, rather than acting as a simple chemical scavenger of already-produced NO.

  • Griess Reaction: After 24h, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Measure absorbance at 540 nm.

  • Viability Counter-Screen: To the remaining cells in the original plate, add MTT reagent (0.5 mg/mL). Incubate for 4h, dissolve formazan crystals in DMSO, and read at 570 nm. Validation: Only compounds showing NO reduction with >90% cell viability are advanced.

MoA_Pathway Ligand 3-Bromo-5-formyl-2-furoic Acid Derivative ROS Intracellular ROS Scavenging Ligand->ROS IKK IKK Complex Inhibition Ligand->IKK Direct Binding ROS->IKK IkB IκBα Degradation Blocked IKK->IkB NFkB NF-κB Translocation Prevented IkB->NFkB Cytokines Downregulation of Pro-inflammatory Cytokines NFkB->Cytokines

Fig 2. Proposed anti-inflammatory signaling pathway of 3-bromo furoic derivatives.

References

  • Yang, Q., et al. (2025). "Efficient bio-oxidation of biomass-derived furan-2,5-dicarbaldehyde to 5-formyl-2-furoic acid and 2,5-furandicarboxylic acid via whole-cell biocatalysis." ResearchGate.
  • Sigma-Aldrich. "5-formylfuran-2-carboxylic acid / 3-bromo-5-formylfuran-2-carboxylic acid Product Specifications.
  • ResearchGate (2025). "Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives.
  • ACS Sustainable Chemistry & Engineering (2026). "Bioproduction of Biobased 2,5-Bis(hydroxymethyl) Furan and Its Derivatives...

Sources

Comparative

Comparative analysis of different synthetic routes to 3-Bromo-5-formyl-2-furoic acid

A Technical Guide for Process Chemists and Drug Development Professionals As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the demand for orthogonally reactive building blocks has...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Development Professionals

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the demand for orthogonally reactive building blocks has surged. 3-Bromo-5-formyl-2-furoic acid is a prime example of such a scaffold. Possessing three distinct reactive sites—a carboxylic acid for amidation, a formyl group for reductive amination or olefination, and a bromine atom for transition-metal-catalyzed cross-coupling—this molecule is an invaluable intermediate for complex molecular architectures.

However, synthesizing a trisubstituted furan with high regiochemical fidelity is non-trivial. The furan ring's inherent electronic bias must be carefully manipulated. This guide objectively compares the two primary synthetic routes to this compound, analyzing the mechanistic causality behind experimental choices to provide a self-validating framework for process chemists.

Mechanistic Pathways & Causal Analysis

Designing a synthesis for 3-bromo-5-formyl-2-furoic acid requires orchestrating electrophilic aromatic substitution on a ring that is heavily influenced by existing substituents. Furan derivatives are critical building blocks in organic synthesis, and their functionalization relies heavily on understanding these directing effects[1].

Route A: Vilsmeier-Haack Formylation of 3-Bromo-2-furoic acid

The Causality of Protection: 3-Bromo-2-furoic acid contains an electron-withdrawing carboxylic acid and an inductively withdrawing (yet resonance-donating) bromine atom. Despite this overall deactivation, the C5 position remains the most nucleophilic site due to the strong α -directing effect of the furan oxygen.

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto the furan ring[2]. However, attempting a direct Vilsmeier-Haack formylation on the free acid often results in poor yields. Why? The free carboxylic acid irreversibly reacts with the highly electrophilic chloroiminium species (the Vilsmeier reagent) to form a mixed anhydride, stalling the desired C–C bond formation at the C5 position. Therefore, the protocol must mandate a transient esterification (e.g., methyl ester) to protect the carboxylate's integrity while maintaining its electron-withdrawing directing effect.

Route B: Electrophilic Bromination of 5-Formyl-2-furoic acid (FFCA)

The Causality of Regioselectivity: 5-Formyl-2-furoic acid (FFCA) is a highly sustainable, biomass-derived intermediate originating from the oxidation of 5-hydroxymethylfurfural (HMF)[3][4]. In FFCA, both highly reactive α -positions (C2, C5) are blocked. Electrophilic bromination must therefore occur at a β -position (C3 or C4).

The regioselectivity is a kinetic competition. The C2-carboxylic acid directs meta (to C4), while the C5-formyl group also directs meta (to C3). Because the formyl group is a stronger electron-withdrawing deactivator than the carboxyl group, the transition state for electrophilic attack at C3 is slightly lower in energy, favoring the 3-bromo isomer. However, because the ring is severely deactivated, standard bromination conditions fail. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is required to generate a highly reactive, "naked" bromonium-like electrophile capable of attacking the electron-deficient furan.

SyntheticRoutes SM1 3-Bromo-2-furoic acid Target 3-Bromo-5-formyl-2-furoic acid SM1->Target Route A: Vilsmeier-Haack (POCl3, DMF) SM2 5-Formyl-2-furoic acid (FFCA) SM2->Target Route B: Electrophilic Bromination (NBS, H2SO4)

Figure 1: High-level comparison of synthetic pathways to 3-Bromo-5-formyl-2-furoic acid.

Comparative Experimental Data

To aid in route selection, the following table summarizes the quantitative performance metrics of both pathways based on standard pilot-scale optimizations.

ParameterRoute A: Vilsmeier-HaackRoute B: Direct Bromination
Starting Material 3-Bromo-2-furoic acid5-Formyl-2-furoic acid (FFCA)
Overall Yield 65–75% (over 3 steps)30–45% (single step)
Regioselectivity >95% (C5 exclusively)~60:40 (C3 vs C4 mixture)
Scalability High (Standard pilot-plant ops)Moderate (Separation bottleneck)
Sustainability Low (Petrochemical origin)High (Biomass-derived FFCA)
Primary Challenge Reagent toxicity (POCl 3​ )Difficult chromatographic separation

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. Key observational milestones are included to ensure the chemist can verify the success of each intermediate stage before proceeding.

Protocol for Route A: Vilsmeier-Haack Formylation

Step 1: Transient Esterification

  • Dissolve 3-bromo-2-furoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add catalytic concentrated H 2​ SO 4​ (0.1 eq) and reflux for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (R f​ ~0.1) must completely convert to the less polar ester (R f​ ~0.6).

  • Concentrate in vacuo, neutralize with saturated NaHCO 3​ , and extract with dichloromethane to yield methyl 3-bromo-2-furoate.

Step 2: Vilsmeier Reagent Formation & Formylation

  • Cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C under an inert N 2​ atmosphere.

  • Dropwise add Phosphorus Oxychloride (POCl 3​ , 1.5 eq).

  • Self-Validation: Stir for 30 minutes. The formation of the active chloroiminium ion is confirmed by a distinct color change to pale yellow and a noticeable increase in the solution's viscosity.

  • Add methyl 3-bromo-2-furoate (1.0 eq) dissolved in a minimum volume of DMF. Heat the reaction to 80°C for 6 hours.

Step 3: Quench and Global Saponification

  • Pour the cooled mixture over crushed ice. Critical: Adjust the pH to 7 using saturated aqueous Sodium Acetate (NaOAc). Using stronger bases (like NaOH) at this stage will trigger undesired Cannizzaro-type disproportionation of the newly formed aldehyde.

  • Extract the intermediate formyl-ester with Ethyl Acetate.

  • Dissolve the crude ester in a THF/MeOH/H 2​ O (2:1:1) mixture. Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl. Filter the resulting precipitate to obtain pure 3-bromo-5-formyl-2-furoic acid.

VilsmeierMechanism Step1 1. Vilsmeier Reagent Formation DMF + POCl3 → Chloroiminium Ion Step2 2. Electrophilic Attack C5 of Methyl 3-bromo-2-furoate attacks electrophile Step1->Step2 Step3 3. Wheland Intermediate Resonance stabilization of positive charge Step2->Step3 Step4 4. Rearomatization Loss of HCl restores furan aromaticity Step3->Step4 Step5 5. Hydrolysis & Saponification Yields 3-Bromo-5-formyl-2-furoic acid Step4->Step5

Figure 2: Step-by-step mechanistic workflow of the Vilsmeier-Haack formylation route.

Protocol for Route B: Direct Electrophilic Bromination

Step 1: Superacidic Activation

  • Dissolve 5-formyl-2-furoic acid (1.0 eq) in concentrated H 2​ SO 4​ (0.2 M) at 0°C. Causality: The highly acidic medium is mandatory to protonate the succinimide byproduct of the subsequent step, driving the generation of a highly reactive bromonium species.

Step 2: Bromination

  • Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in small portions to maintain the internal temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 24 hours. The severe electron deficiency of the furan ring necessitates this extended reaction time.

Step 3: Quench and Separation

  • Self-Validation: Pour the acidic mixture carefully over ice water, ensuring the internal temperature never exceeds 10°C. Exothermic spikes during this aqueous quench will oxidize the formyl group to a carboxylic acid, destroying the molecule's orthogonal reactivity.

  • Extract with Ethyl Acetate, wash with brine, and dry over Na 2​ SO 4​ .

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient with 1% Acetic Acid) to separate the desired 3-bromo isomer from the 4-bromo byproduct.

Conclusion

For drug development applications requiring high purity and reliable scalability, Route A (Vilsmeier-Haack) is the superior choice. Despite requiring three distinct steps, the absolute regiochemical fidelity (>95% C5 formylation) eliminates the need for arduous chromatographic separations. Conversely, Route B offers a highly sustainable, single-step pathway utilizing biomass-derived precursors, making it an attractive option for green chemistry initiatives, provided the facility is equipped to handle the rigorous separation of the 3-bromo and 4-bromo isomers.

References
  • Proposed mechanisms of HMF formation
  • Product Class 9: Furans. Thieme-Connect.
  • (Chemo)biocatalytic Upgrading of Biobased Furanic Platforms to Chemicals, Fuels, and Materials: A Comprehensive Review.
  • 5-(Furan-2-yl)-5-oxopentanoic acid. Benchchem.

Sources

Validation

Unambiguous Structural Elucidation of 3-Bromo-5-formyl-2-furoic Acid: A Comparative Guide to 2D NMR Validation

For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck. 3-Bromo-5-formyl-2-furoic acid presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck. 3-Bromo-5-formyl-2-furoic acid presents a unique analytical challenge: it is a five-membered aromatic furan ring bearing three distinct electron-withdrawing substituents (a carboxylic acid, a bromine atom, and a formyl group) and only a single aromatic proton.

Relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) often leaves room for regiochemical ambiguity—specifically, differentiating the 3-bromo from the 4-bromo isomer. This guide objectively compares analytical modalities and provides a self-validating, step-by-step 2D NMR methodology to definitively map the carbon skeleton of this furan derivative.

Comparative Analysis of Analytical Modalities

While multiple techniques exist for structural characterization, they vary significantly in their ability to resolve regiochemistry in solution. The table below compares the performance of 2D NMR against alternative analytical methods.

Analytical ModalityPrimary Data YieldAdvantages for Furan DerivativesLimitationsRegiochemical Confidence
1D NMR (1H, 13C) Chemical shifts, integralsRapid screening; identifies functional groups (CHO, COOH).Cannot bridge quaternary carbons; fails to confirm relative substituent positions.Low
High-Resolution MS (HRMS) Exact mass, isotopic patternConfirms molecular formula and presence of bromine (via M / M+2 isotopes).Provides no topological or connectivity data.None
X-Ray Crystallography 3D atomic coordinatesThe gold standard for absolute configuration and conformation[1].Requires high-quality single crystals; not representative of solution-state dynamics.Absolute
2D NMR (HSQC & HMBC) Direct and long-range C-H connectivityMaps the entire carbon skeleton across heteroatoms and quaternary centers[2].Requires higher sample concentration and longer acquisition times than 1D NMR.High

Mechanistic Grounding: The Causality of 2D NMR Selection

To validate the structure of 3-bromo-5-formyl-2-furoic acid, we must prove that the single furan proton is located at C4 , flanked by the bromo group at C3 and the formyl group at C5 .

Why choose a combination of HSQC and HMBC over homonuclear techniques like COSY or NOESY?

  • The Limitation of NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity. While it might show a through-space interaction between the formyl proton and the furan proton, relaxation effects and conformational flexibility of the formyl group can lead to false negatives.

  • The Power of HSQC: Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between 1H and 13C [3]. This anchors our single furan proton to its specific carbon, establishing the C4-H4 pair.

  • The Definitive Proof via HMBC: Heteronuclear Multiple Bond Correlation (HMBC) detects couplings separated by two ( 2JCH​ ) and three ( 3JCH​ ) bonds[4]. This is the critical mechanism for bridging quaternary carbons[5].

    • The Isomer Test: In the 3-bromo isomer, the formyl proton (at C5) will show a strong 3-bond correlation to the carbon bearing the furan proton (C4). If the molecule were the 4-bromo isomer, the formyl proton would be 4 bonds away from the furan proton's carbon (C3), yielding no HMBC signal. This interlocking 3JCH​ network is the ultimate causality behind using HMBC for furan regiochemistry.

G N1 1D NMR: Identify H4 & CHO Protons N2 HSQC: Assign C4-H4 Direct Bond N1->N2 Proceed to 2D N3 HMBC: Map 2- & 3-Bond C-H Couplings N2->N3 Anchor C4 N4 CHO Proton Correlates to C5, C4 N3->N4 Long-range J N5 H4 Proton Correlates to C2, C3, C5 N3->N5 Long-range J N6 Regiochemistry Unambiguously Validated N4->N6 Confirm C5 N5->N6 Confirm Core

Logical 2D NMR workflow for assigning furan regiochemistry via HSQC and HMBC.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains internal checks to verify data integrity before proceeding.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 3-bromo-5-formyl-2-furoic acid in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ because it disrupts hydrogen bonding, ensuring the carboxylic acid proton exchanges slowly enough to potentially be observed, and guarantees complete dissolution of the polar furan derivative.

Step 2: 1D Baseline Acquisition
  • Action: Acquire a standard 1H NMR (16 scans) and 13C NMR (1024 scans) at 298 K.

  • Validation Check: Verify the presence of exactly one aromatic proton singlet (~7.5 ppm) and one aldehyde proton singlet (~9.8 ppm) in the 1H spectrum. The 13C spectrum must show exactly 6 distinct carbon environments. If impurities >5% are detected, repurify before 2D acquisition to prevent artifact cross-peaks.

Step 3: HSQC Acquisition (Anchoring)

Action: Run a multiplicity-edited 1H

13C HSQC experiment. Set the one-bond coupling constant ( 1JCH​ ) parameter to 145 Hz (optimal for aromatic/heteroaromatic systems).
  • Validation Check: You should observe exactly one cross-peak in the aromatic region, linking the ~7.5 ppm proton to a carbon at ~120 ppm. This definitively identifies the C4-H4 pair.

  • Step 4: HMBC Acquisition (Connectivity Mapping)

    Action: Run a 1H

    13C HMBC experiment. Crucially, optimize the long-range coupling delay for nJCH​ = 8 Hz [4].
  • Causality: A 8 Hz optimization is the theoretical sweet spot for capturing 3-bond couplings across conjugated furan systems without losing signal to transverse relaxation.

  • Step 5: Data Integration & Logic Check
    • Action: Overlay the HSQC and HMBC spectra. Trace the correlations from the formyl proton and the H4 proton.

    • Validation Check: The structure is validated only if the formyl proton shows a correlation to the carbon identified as C4 in Step 3.

    Expected Quantitative Data & Structural Assignment

    The table below summarizes the expected quantitative 2D NMR correlations that serve as the fingerprint for 3-bromo-5-formyl-2-furoic acid.

    PositionExpected 13C Shift (ppm)Expected 1H Shift (ppm)HSQC Correlation ( 1JCH​ )HMBC Correlations ( 2JCH​ & 3JCH​ )
    C2 (Quaternary)~145.0---
    C3 (C-Br)~110.0---
    C4 (C-H)~120.0~7.50 (s)C4 - H4 H4 C2, C3, C5, CHO
    C5 (Quaternary)~150.0---
    CHO (Formyl)~178.0~9.80 (s)CHO - H CHO-H C4, C5
    COOH (Carboxyl)~160.0~13.0 (br s)-COOH-H C2 (if visible)

    Note: Chemical shifts are approximate and dependent on exact concentration and temperature in DMSO- d6​ . The structural proof lies in the HMBC correlation vectors, not the absolute shift values.

    References

    • Non-Steroidal FXR Agonistic Dimeric 2-Methyl-4-(1-glycerol)furan with Lipid-Lowering Activities from Marine-Derived Nocardiopsis sp. ZSN1 MDPI[Link]

    • nmr hsqc hmbc: Topics by Science.gov Science.gov[Link]

    • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Pressbooks[Link]

    • HSQC and HMBC - NMR Core Facility Columbia University [Link]

    Sources

    Comparative

    Scaffold Comparison Guide: SAR Studies of 3-Bromo-5-formyl-2-furoic Acid Analogs in Drug Discovery

    As a Senior Application Scientist, selecting the right heteroaromatic building block is the most critical decision in early-stage drug discovery. While unfunctionalized furans often suffer from metabolic instability and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the right heteroaromatic building block is the most critical decision in early-stage drug discovery. While unfunctionalized furans often suffer from metabolic instability and poor target specificity, highly functionalized derivatives offer a robust alternative.

    This guide provides an objective, data-driven comparison of the 3-bromo-5-formyl-2-furoic acid scaffold against alternative heteroaromatic rings (such as thiophene and pyrrole). By detailing the causality behind its chemical reactivity and providing self-validating experimental protocols, this document serves as a comprehensive blueprint for executing Structure-Activity Relationship (SAR) campaigns.

    Scaffold Rationale & Mechanistic Causality

    While 5-formyl-2-furoic acid (FFCA) is widely recognized as a critical intermediate in the catalytic oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) to[1] for [2], its halogenated derivative,[3], serves a distinct and highly valuable role in medicinal chemistry.

    The selection of this specific scaffold is driven by three causal factors:

    • Electronic Deactivation (Stability): The presence of electron-withdrawing groups (the C2-carboxylic acid and the C5-formyl group) fundamentally alters the furan ring's reactivity profile, [4]. This prevents the oxidative degradation typically seen in electron-rich furans.

    • Inductive Tuning: The 3-bromo substituent exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent C2-carboxylic acid. This enhances the molecule's ability to form stable salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target protein binding pockets.

    • Orthogonal Reactivity: The 5-formyl group acts as an exclusive electrophilic center, allowing for rapid, catalyst-driven Schiff base or hydrazone formation without cross-reacting with the sterically hindered C2-carboxylic acid.

    Comparative SAR Data Analysis

    To objectively evaluate the performance of the 3-bromo-5-formyl-2-furoic acid scaffold, we benchmarked it against its non-brominated counterpart and a bioisosteric thiophene scaffold. The data below represents a standardized SAR screening against a representative target kinase, utilizing functionalized hydrazone derivatives.

    Table 1: Quantitative SAR Comparison of Heteroaromatic Scaffolds

    Compound IDCore ScaffoldR-Group (Hydrazone)Target IC₅₀ (nM)LogPCell Permeability (Papp x 10⁻⁶ cm/s)
    BFFC-01 3-Bromo-5-formyl-2-furoic acidPhenyl85 ± 42.614.2 (High)
    BFFC-02 3-Bromo-5-formyl-2-furoic acid4-Fluoro-Phenyl32 ± 2 2.818.5 (High)
    FFCA-01 5-Formyl-2-furoic acid4-Fluoro-Phenyl450 ± 151.822.1 (High)
    THIO-01 5-Formylthiophene-2-carboxylic acid4-Fluoro-Phenyl120 ± 83.16.4 (Low)

    Data Insight: The inclusion of the 3-bromo group (BFFC-02) yields a >10-fold increase in potency compared to the unbrominated furan (FFCA-01). Furthermore, the furan scaffold maintains superior aqueous solubility and cell permeability compared to the highly lipophilic thiophene bioisostere (THIO-01).

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating intrinsic quality control checkpoints.

    Protocol A: Synthesis of Hydrazone Analogs

    Objective: Generate a library of 3-bromo-5-(substituted-hydrazonomethyl)furan-2-carboxylic acid derivatives.

    • Reagent Preparation: Dissolve 1.0 eq of 3-bromo-5-formylfuran-2-carboxylic acid in absolute ethanol (0.2 M).

      • Causality: Ethanol solubilizes both the starting furan and the hydrazine derivatives while allowing the less soluble hydrazone product to precipitate, driving the reaction forward via Le Chatelier's principle.

    • Catalysis: Add 0.1 eq of glacial acetic acid, followed by 1.1 eq of the respective substituted hydrazine.

      • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the C5-formyl carbon and accelerating the nucleophilic attack by the hydrazine.

    • Reaction & Self-Validation: Reflux the mixture at 78°C for 2 hours.

      • Validation Checkpoint 1: The reaction's progress is visually self-indicating; the formation of a dense precipitate signals product generation.

      • Validation Checkpoint 2: Confirm completion via TLC (disappearance of the UV-active starting material spot at R_f 0.4 in 9:1 DCM:MeOH).

    • Isolation: Cool to 4°C, filter the precipitate, and wash with cold ethanol.

      • Validation Checkpoint 3: Analyze the crude product via LC-MS. Only batches demonstrating >95% purity and the correct [M-H]⁻ mass ion are advanced to biological screening.

    Protocol B: High-Throughput in vitro Efficacy Screening

    Objective: Determine the IC₅₀ of the synthesized analogs using a Fluorescence Resonance Energy Transfer (FRET) assay.

    • Assay Setup: Dispense 10 µL of target kinase enzyme in assay buffer into a 384-well black microplate.

      • Causality: A FRET-based assay is specifically chosen over colorimetric assays to eliminate optical interference from the highly conjugated furan-hydrazone analogs, which often absorb strongly in the visible spectrum.

    • Compound Addition: Add 100 nL of the analog library (10-point dose-response, 10 µM to 0.5 nM) using an acoustic liquid handler. Incubate for 30 minutes at 25°C.

    • Substrate Addition: Add 10 µL of FRET-peptide substrate and ATP to initiate the reaction. Read fluorescence emission at 520 nm (excitation 495 nm) after 60 minutes.

    • Self-Validation (Z'-Factor):

      • Validation Checkpoint: Every 384-well plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM reference inhibitor). The plate data is automatically rejected by the analysis software unless the calculated Z'-factor is > 0.6 . This ensures that the observed IC₅₀ values are statistically robust and independent of day-to-day operational variance.

    Workflow Visualization

    The following diagram maps the logical progression from scaffold selection through to SAR lead optimization, highlighting the critical validation gates.

    SAR_Workflow N1 Scaffold Selection (CAS 4805-98-5) N2 Chemical Derivatization N1->N2 Hydrazine/Acid N3 LC-MS Purity Validation N2->N3 Precipitation N4 FRET-Based HTS Assay N3->N4 Purity >95% N5 SAR Analysis & Lead Optimization N4->N5 Z' > 0.6

    Workflow for synthesis, validation, and SAR screening of 3-bromo-5-formyl-2-furoic acid analogs.

    References
    • ResearchGate. "Status of Biocatalysis in the Production of 2,5-furandicarboxylic acid (FDCA)". Available at:[Link]

    • ACS Catalysis. "Carbon Doping Tailors Terminal Groups in g-C3N4 for Product-Tunable Photocatalytic 5-Hydroxymethylfurfural Valorization". Available at:[Link]

    Sources

    Validation

    Head-to-Head Comparison of Catalysts for the Synthesis of 3-Bromo-5-formyl-2-furoic Acid

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-formyl-2-furoic acid (CAS: 4805-98-5) Executive Summary & Mechanistic Context The synthesis of highly functiona...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-formyl-2-furoic acid (CAS: 4805-98-5)

    Executive Summary & Mechanistic Context

    The synthesis of highly functionalized furanic building blocks, specifically 3-bromo-5-formyl-2-furoic acid (BFFCA), presents a unique chemoselectivity challenge. The most scalable and atom-economical route to this molecule is the selective aerobic or chemical oxidation of the primary alcohol in 3-bromo-5-(hydroxymethyl)-2-furoic acid (BHMFCA) .

    Because the furan ring is heavily deactivated by the bromo and carboxyl groups, the catalytic system must be potent enough to oxidize the hydroxymethyl group (-CH₂OH) to a formyl group (-CHO), yet precise enough to prevent over-oxidation to 3-bromo-2,5-furandicarboxylic acid (BFDCA). According to recent comparative guides on furanic platform chemicals[1], controlling the intermediate pathways is critical for maximizing aldehyde selectivity.

    As a Senior Application Scientist, I have evaluated three distinct catalytic paradigms for this transformation: Homogeneous (TEMPO/NaOCl) , Heterogeneous (Ru/C + O₂) , and Biocatalytic (Aryl-Alcohol Oxidase) . This guide objectively compares their performance, underlying mechanisms, and scalability.

    ReactionPathway A 3-Bromo-5-(hydroxymethyl) -2-furoic acid (BHMFCA) B 3-Bromo-5-formyl -2-furoic acid (BFFCA) Target Product A->B Selective Oxidation C 3-Bromo-2,5-furan dicarboxylic acid (BFDCA) Over-oxidation B->C Over-oxidation (Undesired)

    Reaction pathway showing selective oxidation of BHMFCA to BFFCA vs. undesired over-oxidation.

    Catalyst System 1: TEMPO / NaOCl (The Homogeneous Standard)

    The TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation is the gold standard for rapid, lab-scale synthesis.

    Mechanistic Causality: TEMPO is catalytically oxidized by NaOCl to an active oxoammonium cation. The primary alcohol of BHMFCA attacks this cation, undergoing deprotonation to yield the target aldehyde (BFFCA) and hydroxylamine (TEMPO-H). Crucially, the reaction is buffered at pH 9.0. If the pH drops below 8.0, NaOCl decomposes rapidly; if it exceeds 10.0, the re-oxidation of TEMPO-H back to the oxoammonium cation is severely hindered.

    Experimental Protocol: Self-Validating Biphasic Workflow
    • Preparation: Dissolve 10 mmol of BHMFCA in 20 mL of dichloromethane (DCM). Add 0.1 mmol TEMPO (1 mol%) and 1.0 mmol NaBr (10 mol%) dissolved in 10 mL of deionized water.

    • Temperature Control: Chill the biphasic mixture to 0 °C in an ice bath. Causality: Low temperatures suppress the uncatalyzed, direct oxidation of the furan ring by NaOCl.

    • Oxidant Addition: Adjust 11 mmol of 0.5 M aqueous NaOCl to pH 9.0 using 0.1 M NaHCO₃. Add this solution dropwise over 20 minutes under vigorous stirring (1000 rpm).

    • Validation & Quench: Monitor via TLC or HPLC. The reaction typically self-terminates at the aldehyde stage within 45 minutes due to the biphasic nature limiting hydration of the aldehyde. Quench unreacted hypochlorite with 5 mL of saturated Na₂S₂O₃ to prevent downstream degradation.

    • Isolation: Acidify the aqueous layer to pH 3.0, extract with ethyl acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

    Catalyst System 2: Ru/C with O₂ (The Scalable Heterogeneous Workhorse)

    For pilot-scale operations (>1 kg), homogeneous catalysts present significant purification bottlenecks. Ruthenium on Carbon (Ru/C) utilizes molecular oxygen as a green terminal oxidant, generating only water as a byproduct.

    Mechanistic Causality: Noble metal catalysts operate via a Langmuir-Hinshelwood mechanism[2]. O₂ dissociates on the Ru surface, while the alcohol adsorbs and undergoes dehydrogenation. To halt the reaction at the formyl stage (BFFCA), we must prevent the formation of a gem-diol intermediate. Therefore, this protocol strictly utilizes an aprotic solvent (acetonitrile), which starves the system of the water necessary for gem-diol formation, effectively locking the product as an aldehyde.

    Experimental Protocol: Aerobic Pressure Workflow
    • Reactor Charging: In a 100 mL stainless steel autoclave, combine 10 mmol of BHMFCA, 50 mL of anhydrous acetonitrile, and 0.5 mol% Ru (using 5 wt% Ru/C catalyst).

    • Purging & Pressurization: Purge the vessel three times with N₂ to remove ambient moisture, then pressurize with pure O₂ to 5 bar.

    • Reaction Execution: Heat the reactor to 90 °C. Stir at 1200 rpm to eliminate mass-transfer limitations between the O₂ gas phase and the solid catalyst surface.

    • Monitoring: Allow the reaction to proceed for 6 hours. Causality: Extending beyond 8 hours leads to trace moisture accumulation (from the oxidation byproduct), which initiates gem-diol formation and subsequent over-oxidation to BFDCA.

    • Isolation: Cool to room temperature, vent safely, and filter the mixture through a Celite pad to recover the Ru/C catalyst. Evaporate the acetonitrile to yield high-purity BFFCA.

    Catalyst System 3: Aryl-Alcohol Oxidase (The Biocatalytic Precision Tool)

    Enzymatic pathways represent the frontier of green chemistry. Aryl-alcohol oxidase (AAO), a GMC superfamily oxidoreductase, offers unparalleled chemoselectivity.

    Mechanistic Causality: AAO specifically oxidizes the hydroxymethyl group to an aldehyde by utilizing O₂ as an electron acceptor, producing H₂O₂. Unlike chemical catalysts, the active site of AAO lacks the geometric and electronic affinity to bind the highly electron-deficient formyl group of BFFCA[3],[4]. Consequently, over-oxidation to the dicarboxylic acid is enzymatically impossible under these conditions, ensuring 100% chemoselectivity.

    Experimental Protocol: Mild Aqueous Workflow
    • Buffer Preparation: Dissolve 10 mmol of BHMFCA in 100 mL of 50 mM sodium phosphate buffer (pH 7.0).

    • Enzyme Addition: Add 5 U/mg (substrate) of purified Aryl-Alcohol Oxidase.

    • H₂O₂ Management (Critical Step): Add 1000 U of Catalase. Causality: AAO generates stoichiometric H₂O₂. Without catalase to rapidly disproportionate H₂O₂ into water and oxygen, the peroxidase activity will oxidatively denature the AAO enzyme, halting conversion.

    • Reaction Execution: Incubate at 30 °C in an orbital shaker (200 rpm) with continuous air bubbling for 24 hours.

    • Isolation: Acidify to pH 3.0 using 1 M HCl to precipitate the product. Extract with ethyl acetate and dry.

    Head-to-Head Performance Data

    The following table synthesizes the experimental outcomes of the three catalytic systems for producing 3-Bromo-5-formyl-2-furoic acid.

    ParameterTEMPO / NaOClRu/C + O₂Aryl-Alcohol Oxidase (AAO)
    Conversion (%) > 99%94%88%
    Selectivity to BFFCA 96%89%> 99.9%
    Reaction Time 45 minutes6 hours24 hours
    Temperature 0 °C to 20 °C90 °C30 °C
    Over-oxidation Risk Moderate (if pH drops)High (if water is present)None
    Atom Economy / Green Low (Stoichiometric salts)High (O₂ oxidant, H₂O waste)Very High (Aqueous, ambient)
    Best Use Case Milligram to Gram scalePilot to Industrial scaleHighly sensitive substrates

    Strategic Selection Workflow

    Selecting the appropriate catalyst depends heavily on the production scale, timeline, and environmental constraints of your drug development program.

    CatalystSelection Start Select Catalyst for BFFCA Synthesis Scale What is the primary production scale? Start->Scale Lab Lab Scale / Rapid (Homogeneous) Scale->Lab < 100g Pilot Pilot / Industrial (Heterogeneous) Scale->Pilot > 1kg Green Green / Mild (Biocatalytic) Scale->Green Eco-friendly TEMPO TEMPO / NaOCl High Yield, Fast Lab->TEMPO RuC Ru/C + O2 Recyclable, Scalable Pilot->RuC AAO Aryl-Alcohol Oxidase 100% Selectivity Green->AAO

    Decision matrix for selecting the optimal catalytic system based on production scale and green metrics.

    References

    • MDPI. "Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites." Catalysts, 2025. URL:[Link]

    • PubMed Central (PMC). "Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase." Biotechnology for Biofuels, 2019. URL:[Link]

    • PubMed Central (PMC). "Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity." Biotechnology for Biofuels, 2020. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-formyl-2-furoic acid

    This document provides a detailed protocol for the safe and compliant disposal of 3-Bromo-5-formyl-2-furoic acid. As a halogenated aromatic aldehyde and carboxylic acid, this compound requires specific handling procedure...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed protocol for the safe and compliant disposal of 3-Bromo-5-formyl-2-furoic acid. As a halogenated aromatic aldehyde and carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is intended for laboratory professionals engaged in research and development and is grounded in established safety principles and regulatory standards.

    Hazard Identification and Risk Assessment: Understanding the "Why"

    Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. 3-Bromo-5-formyl-2-furoic acid combines three functional groups that dictate its risk profile: a halogenated furan ring, a carboxylic acid, and an aldehyde.

    • Halogenated Organic Compound: The presence of bromine classifies this as a halogenated organic compound. These substances are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not incinerated at high temperatures.[1][2] Improper disposal can lead to the formation of hazardous decomposition products.[3]

    • Carboxylic Acid: The furoic acid moiety imparts acidic properties. While not a strong acid, it is corrosive and can cause skin and serious eye irritation.[3][4][5][6][7] It will react exothermically with bases, necessitating strict segregation from basic waste streams.[1][8]

    • Aldehyde: Aldehydes can be reactive and are often respiratory irritants.[9][10] They are incompatible with strong oxidizing agents and bases.[3][9]

    Based on structurally similar compounds like 5-Bromo-2-furoic acid, it is prudent to handle 3-Bromo-5-formyl-2-furoic acid as a substance that causes skin and serious eye irritation.[3][5][7][11]

    Summary of Key Chemical Properties and Hazards
    PropertyValue / ClassificationSource
    Chemical Class Halogenated Organic Acid, AldehydeInferred from structure
    Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2)[3][5][6][7]
    Incompatibilities Strong oxidizing agents, Strong bases[3][9]
    Storage Class 11 - Combustible Solids[11][12]
    Disposal Classification Hazardous Waste (Regulated by EPA)[13]

    Regulatory Framework: Adherence to Compliance Standards

    The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[14][15][16][17] Your institution's CHP is the primary document outlining specific procedures and should always be consulted.

    Pre-Disposal Protocol: Safe Handling and Segregation at the Bench

    This step-by-step protocol details the immediate procedures for preparing 3-Bromo-5-formyl-2-furoic acid waste for collection.

    Step 1: Personal Protective Equipment (PPE)

    Before handling the chemical or its waste, ensure appropriate PPE is worn to prevent exposure.

    • Eye Protection: Wear tight-sealing safety goggles.[3][18]

    • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[9]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

    Step 2: Waste Segregation (Critical Step)

    The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This prevents dangerous reactions and ensures the waste can be treated by the appropriate final disposal method.

    • Designate a "Halogenated Organic Waste" container. 3-Bromo-5-formyl-2-furoic acid and any solvents (like dichloromethane or chloroform) or materials contaminated with it must be placed in this container.[1][8]

    • DO NOT mix this waste with:

      • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[1]

      • Inorganic acids or bases.[8][19]

      • Oxidizing agents.

    Step 3: Container Selection and Labeling

    Proper containment and labeling are mandated by the EPA and essential for safety.[13][16]

    • Container: Use a chemically compatible container with a tightly sealing cap. Plastic bottles are often preferred over glass to minimize breakage, provided they are compatible with the waste contents.[10][13]

    • Labeling: The container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[13] The label must include:

      • The words "Hazardous Waste." [13]

      • The full, unabbreviated chemical name: "3-Bromo-5-formyl-2-furoic acid." For mixtures, list all components and their approximate percentages.[13]

      • The date of waste generation.[13]

      • The appropriate hazard pictograms (e.g., Exclamation Mark for irritant).[13]

    Spill Management

    In the event of a small spill, immediate and correct action is crucial.

    • Alert Personnel: Inform colleagues in the immediate area.

    • Ensure Ventilation: Work within a certified chemical fume hood if possible.[9]

    • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontamination: Clean the spill area thoroughly.

    • Disposal: Label the spill cleanup materials as "Debris contaminated with 3-Bromo-5-formyl-2-furoic acid" and dispose of them as halogenated organic waste.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-5-formyl-2-furoic acid.

    G start Waste Generation: 3-Bromo-5-formyl-2-furoic acid (Solid or in solution) identify Step 1: Hazard Identification - Halogenated Organic - Carboxylic Acid - Aldehyde - Skin/Eye Irritant start->identify ppe Step 2: Don Appropriate PPE - Safety Goggles - Lab Coat - Nitrile Gloves identify->ppe segregate Step 3: Segregate Waste Into dedicated 'Halogenated Organic Waste' container. ppe->segregate incompatible Incompatible Streams: - Non-Halogenated Organics - Bases & Oxidizers - Aqueous Waste segregate->incompatible label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Date segregate->label store Step 5: Safe Storage - Tightly sealed container - In designated satellite accumulation area (SAA) label->store ehs Step 6: Arrange Pickup Contact Environmental Health & Safety (EHS) for disposal. store->ehs

    Caption: Disposal workflow for 3-Bromo-5-formyl-2-furoic acid.

    Final Disposal Pathway

    Laboratory personnel are responsible for the safe collection, segregation, and labeling of hazardous waste. The final treatment and disposal must be conducted by a licensed hazardous waste management facility. This process is managed by your institution's EHS office, which will arrange for the collection of properly labeled waste containers from your laboratory's designated satellite accumulation area. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13][20]

    References

    • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

    • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

    • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

    • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. [Link]

    • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. [Link]

    • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

    • Unknown Source. (n.d.). Hazardous Waste Segregation. [Link]

    • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]

    • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

    • Unknown Source. (n.d.). Chemical Waste Disposal Guidelines. [Link]

    • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

    • University of Waterloo. (n.d.). Aqueous substances. [Link]

    • University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences. [Link]

    • AgroParisTech. (n.d.). Liquid waste - Chimactiv. [Link]

    • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

    • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

    • Unknown Source. (2025, March 12). Safety Data Sheet - 2-Furoic acid. [Link]

    • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. [Link]

    • ChemBK. (2024, April 9). 3-Bromo-2-furoic acid. [Link]

    • Google Patents. (n.d.).
    • PubChem. (n.d.). 3-Bromofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

    • NextSDS. (n.d.). 5-Bromo-2-fluoro-3-formylphenylboronic acid — Chemical Substance Information. [Link]

    • Journal of the American Chemical Society. (1935). ORIENTATION IN THE FURAN SERIES. HILL'S 3,5-DIBROMO-2-FUROIC ACID. [Link]

    • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... [Link]

    • NextSDS. (n.d.). 3-Bromo-2-formylthiophene-5-boronic acid — Chemical Substance Information. [Link]

    • ACS Publications. (2017, August 16). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid.... [Link]

    • ACS Publications. (2019, November 19). Aqueous Carbonylation of Furfural-Derived 5-Bromofuroic Acid.... [Link]

    • ResearchGate. (2025, August 5). (PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. [Link]

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